molecular formula C11H10O4 B075883 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 10410-29-4

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B075883
CAS No.: 10410-29-4
M. Wt: 206.19 g/mol
InChI Key: CQZZSFNTQLCLJF-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 105745-46-8) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and crucial synthetic intermediate, particularly in the construction of more complex heterocyclic scaffolds. Its core structure, featuring a carboxylic acid functional group, allows for straightforward derivatization into amides, esters, and other key pharmacophores, facilitating structure-activity relationship (SAR) studies. Researchers primarily utilize this chemical as a building block in the development of novel therapeutic agents, where the benzofuran core is often explored for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The methoxy and methyl substituents on the benzofuran ring system influence the compound's electronic properties and steric profile, which can be critical for modulating interactions with biological targets. As a key precursor, it is instrumental in synthesizing compounds for high-throughput screening libraries and for probing specific enzyme mechanisms. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZSFNTQLCLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346136
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10410-29-4
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible multi-step synthesis pathway, detailed experimental protocols, and a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data.

Physicochemical Properties

This compound is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2][3] Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
IUPAC Name This compound[1]
CAS Number 10410-29-4[1][2][3]
Molecular Formula C₁₁H₁₀O₄[1][2][3]
Molecular Weight 206.19 g/mol [1][2][3]
Canonical SMILES CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[1]
InChI Key CQZZSFNTQLCLJF-UHFFFAOYSA-N[1]

Synthesis Pathway

A plausible and efficient synthetic route for this compound commences with the Pechmann condensation of 4-methoxyphenol, followed by halogenation and a Perkin rearrangement. An alternative final step involves the synthesis of the corresponding methyl ester and its subsequent hydrolysis.

Synthesis_Pathway 4-Methoxyphenol 4-Methoxyphenol Pechmann Condensation Pechmann Condensation 4-Methoxyphenol->Pechmann Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Pechmann Condensation 6-Methoxy-4-methylcoumarin 6-Methoxy-4-methylcoumarin Pechmann Condensation->6-Methoxy-4-methylcoumarin Halogenation Halogenation 6-Methoxy-4-methylcoumarin->Halogenation 3-Halo-6-methoxy-4-methylcoumarin 3-Halo-6-methoxy-4-methylcoumarin Halogenation->3-Halo-6-methoxy-4-methylcoumarin Perkin Rearrangement Perkin Rearrangement 3-Halo-6-methoxy-4-methylcoumarin->Perkin Rearrangement This compound This compound Perkin Rearrangement->this compound

Caption: Proposed synthesis pathway for the target molecule.

Experimental Protocols

Synthesis of 6-Methoxy-4-methylcoumarin (Pechmann Condensation)

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[4]

Materials:

  • 4-Methoxyphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-methoxyphenol and ethyl acetoacetate.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice with stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-4-methylcoumarin.[4]

Synthesis of 3-Halo-6-methoxy-4-methylcoumarin (Halogenation)

Halogenation at the C3 position of the coumarin ring is a key step to facilitate the subsequent Perkin rearrangement.

Materials:

  • 6-Methoxy-4-methylcoumarin

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve 6-methoxy-4-methylcoumarin in CCl₄ in a round-bottom flask.

  • Add NCS or NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a 10% sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-halo-6-methoxy-4-methylcoumarin.

Synthesis of this compound (Perkin Rearrangement)

The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[1][5]

Materials:

  • 3-Halo-6-methoxy-4-methylcoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the 3-halo-6-methoxy-4-methylcoumarin in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol.

  • Heat the mixture under reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Alternative Final Step: Hydrolysis of Methyl 6-Methoxy-3-methyl-1-benzofuran-2-carboxylate

An alternative route involves the synthesis of the methyl ester of the target compound, which can then be hydrolyzed.[6][7]

Materials:

  • Methyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected characterization data based on available information and analysis of similar compounds.

TechniqueExpected Observations
Melting Point Crystalline solid with a distinct melting point. (Specific value not found in the literature)
¹H NMR Aromatic protons in the range of δ 6.8-7.5 ppm. A singlet for the methoxy group protons around δ 3.8-3.9 ppm. A singlet for the methyl group protons at C3 around δ 2.3-2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm.[8][9][10]
¹³C NMR Carbonyl carbon of the carboxylic acid in the range of δ 165-175 ppm. Aromatic carbons between δ 100-160 ppm. Methoxy carbon around δ 55-56 ppm.[11][12] Methyl carbon at C3 around δ 10-15 ppm.
IR Spectroscopy Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. Strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. C-O stretching bands around 1200-1300 cm⁻¹. Aromatic C=C stretching bands around 1450-1600 cm⁻¹.[13]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 206. Fragmentation pattern may show loss of H₂O (m/z = 188), COOH (m/z = 161), and OCH₃ (m/z = 175).[1]

Experimental Workflow and Logic

The synthesis and characterization process follows a logical workflow to ensure the successful formation and verification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Pechmann_Condensation Pechmann Condensation Start->Pechmann_Condensation Halogenation Halogenation Pechmann_Condensation->Halogenation Perkin_Rearrangement Perkin Rearrangement Halogenation->Perkin_Rearrangement Purification_Synthesis Purification Perkin_Rearrangement->Purification_Synthesis NMR ¹H and ¹³C NMR Purification_Synthesis->NMR IR FTIR Spectroscopy Purification_Synthesis->IR MS Mass Spectrometry Purification_Synthesis->MS MP Melting Point Purification_Synthesis->MP Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Final_Product Final_Product Data_Analysis->Final_Product

Caption: Workflow for the synthesis and characterization of the target molecule.

This comprehensive guide provides researchers and scientists with the necessary information to synthesize and characterize this compound. The detailed protocols and expected characterization data will facilitate its preparation and use in various research and development applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1] A thorough understanding of its physicochemical properties is crucial for its handling, reaction optimization, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for such an analysis.

Chemical Identity and Structure

This compound, with the CAS number 10410-29-4, is a benzofuran derivative.[2][3] Its molecular structure consists of a fused benzofuran ring system with a methoxy group at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 10410-29-4[2][3]
Molecular Formula C₁₁H₁₀O₄[2][3]
SMILES CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[2]
InChI InChI=1S/C11H10O4/c1-6-8(11(12)13)15-9-5-7(14-2)3-4-10(6)9/h3-5H,1-2H3,(H,12,13)

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 206.19 g/mol PubChem[2]
XLogP3 2.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 206.05790880 g/mol PubChem[2]
Topological Polar Surface Area 59.7 ŲPubChem[2]
Heavy Atom Count 15PubChem

Experimental Protocols for Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

  • Methodology: Capillary Melting Point Apparatus

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range over which the sample melts is recorded as the melting point.

Solubility Assessment

Solubility is a crucial parameter for drug development, influencing absorption and formulation.

  • Methodology: Shake-Flask Method

    • An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solution is filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

  • Methodology: Potentiometric Titration

    • A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.

Lipophilicity (LogP) Measurement

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.

  • Methodology: Shake-Flask Method

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two layers.

    • The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical method.

    • The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Initial Characterization cluster_2 Physicochemical Property Determination cluster_3 Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure purity Purity Assessment (HPLC, LC-MS) purification->purity melting_point Melting Point purity->melting_point solubility Solubility (Aqueous & Organic) purity->solubility pka pKa Determination purity->pka logp LogP Measurement purity->logp data_compilation Data Compilation & Analysis melting_point->data_compilation solubility->data_compilation pka->data_compilation logp->data_compilation report Technical Report Generation data_compilation->report

Caption: Workflow for Physicochemical Characterization.

Biological Context

While this compound is not primarily known for its own biological activity, its significance lies in its role as a crucial building block in the synthesis of pharmacologically active molecules. The benzofuran scaffold is present in a wide variety of biologically active compounds.[4] The primary documented application of this specific molecule is as a key intermediate in the multi-step synthesis of Fruquintinib.[1]

As an intermediate, its physicochemical properties are paramount for optimizing reaction conditions, ensuring high purity, and achieving efficient overall yield in the synthetic pathway leading to the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely computed, physicochemical properties. This guide provides a summary of these properties and outlines the standard experimental protocols for their empirical determination. A systematic approach to characterizing this and similar molecules, as depicted in the provided workflow, is essential for its effective utilization in research and development, particularly in the context of complex pharmaceutical synthesis. Further experimental validation of the computed properties is recommended for applications requiring a high degree of precision.

References

"spectroscopic data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₁H₁₀O₄, Molar Mass: 206.19 g/mol ) is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural elucidation is paramount for quality control and for the development of new synthetic pathways. This guide provides a comprehensive overview of its spectroscopic data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure

IUPAC Name: this compound[2] CAS Number: 10410-29-4[2][3] Molecular Formula: C₁₁H₁₀O₄[2][3] Molecular Weight: 206.19 g/mol [2][3]

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected proton NMR chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the benzofuran ring system. The spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~13.0Singlet (broad)1H
Aromatic H (H7)~7.3-7.5Doublet1H
Aromatic H (H5)~7.0-7.2Doublet of doublets1H
Aromatic H (H4)~7.5-7.7Doublet1H
-OCH₃~3.8Singlet3H
-CH₃~2.5Singlet3H

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral information.[2]

Carbon AtomChemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C2~150
C3~115
C3a~145
C4~120
C5~110
C6~160
C7~100
C7a~130
-OCH₃~55
-CH₃~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Strong, Broad
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Aromatic)1580-1620Medium
C-O stretch (Ether)1200-1275Strong
C-O stretch (Carboxylic Acid)1210-1320Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Ionm/z
[M]⁺206
[M-CH₃]⁺191
[M-COOH]⁺161

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for related benzofuran derivatives. A common method involves the cyclization of a substituted phenoxy ester.

Materials:

  • 4-Methoxyphenol

  • Ethyl 2-chloroacetoacetate

  • Potassium carbonate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. To a solution of 4-methoxyphenol in ethanol, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl 2-chloroacetoacetate dropwise and reflux the mixture for 12 hours. After cooling, filter the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product.

  • Step 2: Cyclization to Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate. The crude phenoxy ester from the previous step is subjected to cyclization using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to promote intramolecular cyclization. After the reaction is complete, the mixture is poured onto ice water, and the precipitated product is filtered, washed with water, and dried.

  • Step 3: Hydrolysis to this compound. The ethyl ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the reaction, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is filtered, washed with cold water, and dried to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

  • FT-IR spectra are recorded on a PerkinElmer FT-IR spectrometer.

  • Samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 4-Methoxyphenol + Ethyl 2-chloroacetoacetate B Ethyl 2-(4-methoxyphenoxy)acetoacetate A->B K2CO3, Ethanol, Reflux C Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate B->C H2SO4 or PPA, Heat D This compound C->D 1. NaOH, Ethanol/H2O, Reflux 2. HCl (aq)

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

G Spectroscopic Characterization Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Conclusion start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Spectral Data (Chemical Shifts, Absorption Bands, m/z) nmr->data ir->data ms->data end Structural Elucidation data->end

References

Navigating the Dawn of Discovery: A Technical Guide to the Initial Biological Screening of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid represents a promising, yet underexplored, entity within this class. While specific biological screening data for this particular molecule is not extensively documented in publicly available literature, the known bioactivities of structurally related compounds provide a strong rationale for its investigation. This technical guide outlines a comprehensive strategy for the initial biological screening of this compound, providing detailed experimental protocols and a framework for data interpretation. This document serves as a roadmap for researchers to unlock the therapeutic potential of this novel compound. The presence of a carboxylic acid at the C-2 position and a methoxy group at the C-6 position offers valuable opportunities for chemical modification to explore structure-activity relationships (SAR).[1]

Proposed Initial Biological Screening Cascade

Based on the established activities of related benzofuran derivatives, a tiered screening approach is recommended. This will efficiently assess the compound's potential across key therapeutic areas.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Lead Optimization Antimicrobial Activity Antimicrobial Activity MIC Determination MIC Determination Antimicrobial Activity->MIC Determination Cytotoxicity Cytotoxicity Cancer Cell Line Panel Cancer Cell Line Panel Cytotoxicity->Cancer Cell Line Panel Anti-inflammatory Activity Anti-inflammatory Activity Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Activity->Mechanism of Action Studies SAR Studies SAR Studies MIC Determination->SAR Studies Cancer Cell Line Panel->SAR Studies Mechanism of Action Studies->SAR Studies This compound This compound This compound->Antimicrobial Activity This compound->Cytotoxicity This compound->Anti-inflammatory Activity

Caption: Proposed initial biological screening workflow for the title compound.

Data on Structurally Related Benzofuran Derivatives

To provide a contextual basis for screening, the following tables summarize the reported activities of various benzofuran derivatives.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound/Derivative ClassOrganism(s)Activity Metric (e.g., MIC)Reference(s)
Benzofuran Amide Derivatives (6a, 6b, 6f)B. subtilis, S. aureus, E. coliMIC as low as 6.25 µg/mL[2]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)MRSA, MSSA, P. aeruginosaSignificant inhibition[3]
1-(1-benzofuran-2-yl)-2-mesitylethanone derivativesGram-positive and Gram-negative bacteria, fungiHigh antimicrobial activity[4]
6-hydroxy-benzofuran derivativesVarious bacterial strainsMIC80 = 0.78-3.12 μg/mL[4]

Table 2: Cytotoxic/Anticancer Activity of Benzofuran Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (e.g., IC50)Reference(s)
2- and 3-Benzofurancarboxylic acid derivativesHuman cancer cell linesSelective cytotoxicity[1][5]
Brominated benzofuran derivativesHuman cancer cell linesIncreased cytotoxic activity[5][6]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (lung cancer)IC50 = 6.3 ± 2.5 µM[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (liver cancer), A549IC50 = 3.8 ± 0.5 µM, 3.5 ± 0.6 µM[7]
Halogenated derivatives of 3-benzofurancarboxylic acidsK562 (leukemia), HL60 (leukemia)Significant anticancer activity[8]

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/Derivative ClassAssayActivity Metric (e.g., IC50)Reference(s)
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)Downregulation of pro-inflammatory cytokines (IL-6, IL-1β, iNOS, TNF-α) in LPS-stimulated RAW 264.7 cells-[3][9][10]
Aza-benzofuran derivatives (1 and 4)Nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 cellsIC50 = 17.3 µM and 16.5 µM[11]

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Antimicrobial Susceptibility Testing

a) Agar Well Diffusion Assay (Primary Screen)

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plates with the prepared inoculum.

  • Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into each well.

  • Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.

b) Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Secondary Screen)

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth or Sabouraud Dextrose Broth to each well.

  • Serial Dilution: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Hypothetical Signaling Pathway and Logical Relationships

Should the initial screening reveal significant anti-inflammatory or anticancer activity, further studies into the underlying mechanism of action would be warranted. Benzofuran derivatives have been shown to modulate various signaling pathways.

G cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Benzofuran 6-Methoxy-3-methyl- 1-benzofuran-2-carboxylic acid Benzofuran->NFkB Inhibition?

Caption: A potential anti-inflammatory mechanism via NF-κB inhibition.

G cluster_activity Biological Activity benzofuran Benzofuran Core + Halogen (Br, Cl) + Carboxylic Acid + Methoxy Group cytotoxicity Increased Cytotoxicity benzofuran:e->cytotoxicity increases antimicrobial Antimicrobial Activity benzofuran:e->antimicrobial solubility Modulated Solubility & Binding benzofuran:e->solubility activity activity

Caption: Key structural features of benzofurans influencing bioactivity.

Conclusion

While this compound remains a compound of nascent interest, the wealth of data on its structural analogs strongly supports its potential as a bioactive molecule. The systematic screening approach detailed in this guide provides a robust framework for elucidating its antimicrobial, cytotoxic, and anti-inflammatory properties. The provided protocols are foundational, and positive results in any of the primary screens should be followed by more extensive secondary assays, including mechanism of action studies and evaluation in animal models, to fully characterize the therapeutic potential of this promising benzofuran derivative.

References

The Discovery and Natural Occurrence of Benzofuran Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds characterized by a furan ring fused to a benzene ring.[1] This scaffold is a cornerstone in numerous naturally occurring and synthetically derived molecules with a wide spectrum of biological activities. Among these, benzofuran carboxylic acids and their related structures have garnered substantial attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their natural prevalence in various plant and lichen species, coupled with their potent pharmacological properties—including antimicrobial, anti-inflammatory, and anticancer activities—makes them a compelling subject of study.[2][3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of benzofuran carboxylic acids, detailing their sources, biosynthesis, and the methodologies for their study.

Discovery and Natural Sources

The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the parent compound, benzofuran (then called coumarone), from coumarin.[4] However, the recognition of benzofuran moieties in natural products came later with the isolation and characterization of compounds from various botanical and microbial sources.

Benzofuran carboxylic acids and their derivatives are widely distributed in the plant kingdom, with a notable presence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[2][5] They are also significant secondary metabolites in various species of fungi and lichens.[6]

Key Natural Sources:

  • Lichens: Species of Usnea, Cladonia, Lecanora, and Evernia are particularly rich sources of usnic acid, a dibenzofuran derivative with a carboxylic acid-like functionality in its tautomeric form.[6]

  • Zanthoxylum Species: Plants of the Zanthoxylum genus, such as Zanthoxylum ailanthoides, are known to produce neolignans with a 2-arylbenzofuran skeleton, including ailanthoidol.[7][8]

  • Eupatorium Species: Various species of this genus are known to contain benzofuran derivatives.

  • Fungi: Certain fungi are capable of producing benzofuran compounds. For instance, some species produce angular tricyclic benzofurans.[6]

  • Other Plants: Benzofuran derivatives have also been isolated from plants like Krameria ramosissima and Machilus glaucescens.[7]

Data Presentation: Quantitative Occurrence

The concentration of benzofuran carboxylic acids and their derivatives can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize quantitative data for some well-studied naturally occurring benzofuran derivatives.

CompoundNatural Source (Species)Concentration (% of Dry Weight)Analytical MethodReference
(+)-Usnic AcidParmelia flexilis1.66 - 5.13%HPLC[1]
(+)-Usnic AcidXanthoparmelia chlorochroa~2%LC-UV[9]
(+)-Usnic AcidRamalina fastigiata~3.23%HPLC[3]
(+)-Usnic AcidUsnea speciesup to 6.49%Not Specified[1]
CompoundNatural Source (Species)Concentration (mg/g of Dry Weight)Analytical MethodReference
(+)-Usnic AcidCladonia mitis (open area)17.4 ± 2.8HPLC[2]
(+)-Usnic AcidCladonia mitis (forest area)8.8 ± 2.3HPLC[2]
Tremetone, Dehydrotremetone, 3-oxyangeloyl-tremetoneIsocoma pluriflora, Ageratina altissimaVariableHPLC[6]

Biosynthesis of Benzofuran Carboxylic Acids

The biosynthesis of the benzofuran ring system in nature is complex and can vary between organisms. However, a common route, particularly for lichen-derived compounds like usnic acid, involves the acetate-polymalonate pathway.[6] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct a polyketide chain, which then undergoes cyclization and subsequent modifications to form the benzofuran scaffold.

A key intermediate in the biosynthesis of usnic acid is methylphloroacetophenone, which is synthesized from acetate and malonate units.[6] This intermediate then undergoes oxidative dimerization, a reaction catalyzed by a cytochrome P450 enzyme, to yield usnic acid.[6] The genes responsible for this biosynthetic pathway, including those for methylphloroacetophenone synthase (MPAS) and methylphloroacetophenone oxidase (MPAO), have been identified in a biosynthetic gene cluster in usnic acid-producing lichens.[6][10]

Biosynthesis_of_Usnic_Acid Acetate Acetate + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetate->PKS Intermediate Methylphloroacetophenone PKS->Intermediate Dimerization Oxidative Dimerization (Cytochrome P450) Intermediate->Dimerization UsnicAcid Usnic Acid Dimerization->UsnicAcid Pim1_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzofuran Benzofuran-2-carboxylic Acid Benzofuran->Pim1 TCR_Signaling TCR TCR Activation Lck_ZAP70 Lck, ZAP70 (Phosphorylation) TCR->Lck_ZAP70 Downstream Downstream Signaling (e.g., PLCγ1, Erk) Lck_ZAP70->Downstream LYP LYP (PTPN22) LYP->Lck_ZAP70 Activation T-Cell Activation Downstream->Activation Benzofuran Benzofuran-2-carboxylic Acid Benzofuran->LYP NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Benzofuran Benzofuran Derivative Benzofuran->NFkB Phytochemical_Workflow Collection Sample Collection (e.g., Lichens, Plants) Preparation Sample Preparation (Drying, Grinding) Collection->Preparation Extraction Extraction (e.g., Acetone, Ethanol) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration Isolation Isolation & Purification (Column Chromatography, Recrystallization) Filtration->Isolation Characterization Structural Characterization (NMR, MS, IR) Isolation->Characterization Quantification Quantitative Analysis (HPLC) Isolation->Quantification Bioassays Biological Activity Assays Characterization->Bioassays Quantification->Bioassays

References

An In-depth Technical Guide on the Potential Mechanism of Action of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid based on the known biological activities of the broader class of benzofuran carboxylic acid derivatives. It is important to note that specific mechanistic studies for this compound are not extensively available in public literature, as it is frequently cited as a synthetic intermediate in the development of other therapeutic agents.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzofuran core, a structure known for its wide range of biological activities. While this specific molecule is a key building block in the synthesis of more complex pharmaceuticals, its inherent pharmacological properties are less characterized. The benzofuran scaffold, however, is a recurring motif in compounds with significant therapeutic potential, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities. This guide will explore the likely mechanisms of action of this compound by examining the established biological effects of structurally related benzofuran derivatives.

Inferred Mechanisms of Action from Structurally Related Benzofuran Derivatives

The biological activity of benzofuran derivatives is heavily influenced by the nature and position of their substituents. The presence of a carboxylic acid group at the C-2 position and a methoxy group on the benzene ring of this compound suggests the potential for several mechanisms of action observed in analogous compounds.

Anticancer Activity

Benzofuran derivatives are a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines. The primary mechanisms through which these compounds are believed to exert their anticancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

A common mechanism of action for anticancer benzofuran derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway. Some derivatives have been shown to trigger the release of cytochrome c from the mitochondria, which in turn activates caspase cascades, leading to apoptosis. For instance, certain benzofuran-chalcone hybrids have been found to induce apoptosis in cancer cells.

Several benzofuran derivatives have been observed to cause cell cycle arrest, preventing the proliferation of cancer cells. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some derivatives have been shown to induce G2/M phase arrest in cancer cell lines.

Benzofuran-based compounds have been identified as inhibitors of several enzymes and signaling pathways crucial for cancer progression:

  • Tubulin Polymerization: Some benzofuran derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

  • VEGFR-2 Inhibition: Certain benzofuran-based chalcone derivatives have demonstrated potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

  • Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acid derivatives have been synthesized and shown to act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[1]

  • mTOR Signaling: The AKT/mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer, has been identified as a target for some benzofuran derivatives.[2]

Antifungal Activity

Certain benzofuran derivatives exhibit significant antifungal properties. A notable mechanism is the disruption of calcium homeostasis. Amiodarone, a benzofuran-containing drug, has been shown to mobilize intracellular calcium, a fungicidal characteristic. Other benzofuran derivatives have been found to augment this amiodarone-elicited calcium influx. Another antifungal mechanism involves the inhibition of fungal-specific enzymes, such as N-myristoyltransferase.[3][4][5]

Quantitative Data for Biologically Active Benzofuran Derivatives

The following table summarizes the cytotoxic activities of various benzofuran derivatives against several cancer cell lines, providing an indication of the potential potency that could be explored for this compound.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranCompound with bromine on the methyl group at C-3K562 (Leukemia)5[6]
Halogenated BenzofuranCompound with bromine on the methyl group at C-3HL60 (Leukemia)0.1[6]
Amiloride-Benzofuran Hybrid4-fluoro-2-benzofuranyl derivative-Ki = 88 nM (for uPA inhibition)[6]
Benzofuran-Oxadiazole ConjugateBromo derivative 14cHCT116 (Colon Cancer)3.27[7]
Ailanthoidol (Natural Benzofuran)AilanthoidolHuh7 (Hepatoma)22 (at 48h)[7]
Benzofuran Derivative 12Benzofuran Derivative 12SiHa (Cervical Cancer)1.10[7]
Benzofuran Derivative 12Benzofuran Derivative 12HeLa (Cervical Cancer)1.06[7]
Usnic Acid-Benzofuran Hybrid4-fluoro substituted derivativeHL-60 (Leukemia)2.64[7]
Benzofuran-based Carboxylic AcidDerivative 9eMDA-MB-231 (Breast Cancer)2.52[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of benzofuran derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the benzofuran derivative for a predetermined time.

  • Cell Harvesting: Harvest the treated and untreated cells.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivative and harvest them at a specific time point.

  • Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Benzofuran_VEGFR2 Benzofuran Derivative (e.g., Chalcone Hybrid) Benzofuran_VEGFR2->VEGFR2 Inhibits Benzofuran_Tubulin Benzofuran Derivative Benzofuran_Tubulin->Tubulin Inhibits Polymerization

Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation start Synthesize Benzofuran Carboxylic Acid Derivative char Structural Characterization (NMR, MS) start->char cytotoxicity Cytotoxicity Assay (MTT) char->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, CA IX) apoptosis->enzyme pathway Western Blot for Signaling Proteins cell_cycle->pathway animal Xenograft Animal Model enzyme->animal pathway->animal

Caption: General experimental workflow for evaluating the mechanism of action of a novel benzofuran derivative.

References

"exploratory studies on 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Exploratory Studies on 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, serve as a versatile framework for developing novel therapeutic agents due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This compound is also a critical synthetic intermediate in the production of established drugs, such as Fruquintinib, which is used for treating metastatic colorectal cancer.[2][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, supported by experimental data and protocols.

Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization are foundational to exploring its therapeutic potential. The carboxylic acid and methoxy groups are valuable handles for chemical modification to optimize biological efficacy.[2]

General Synthesis Workflow

The construction of the benzofuran ring system often begins with a substituted phenol, followed by the formation of the furan ring.[2] A common multi-step process can be generalized as follows:

G start Substituted Phenol (e.g., 4-Methoxyphenol) step1 Construction of Furan Ring start->step1 intermediate 6-Methoxy-3-methyl-1-benzofuran -2-carboxylic acid (Core Scaffold) step1->intermediate step2 Derivatization Reactions intermediate->step2 final Library of Bioactive Derivatives step2->final G core Core Scaffold (R-COOH) amide Amide Derivatives (R-CONH-R') core->amide Amidation (EDC/HOBt, Amine) ester Ester Derivatives (R-COO-R') core->ester Esterification halogen Halogenated Derivatives core->halogen Halogenation (Br₂, SO₂Cl₂) demethyl 6-Hydroxy Analogs core->demethyl Demethylation (BBr₃) G drug 6-Methoxy Benzofuran Derivative (e.g., I-9) bmp2 ↑ BMP-2 Expression drug->bmp2 receptor BMP Receptor (BMPR1A/BMPR2) bmp2->receptor smad Phosphorylation of Smad1/5/8 receptor->smad smad4 Complex with Smad4 smad->smad4 nucleus Nuclear Translocation smad4->nucleus runx2 ↑ Runx2/Osterix Transcription nucleus->runx2 outcome Osteoblast Differentiation & Bone Formation runx2->outcome

References

An In-depth Technical Guide on the Solubility and Stability of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not extensively available in public literature. This guide provides a framework based on the physicochemical properties of related benzofuran carboxylic acid derivatives and outlines standardized experimental protocols for determining these critical parameters.

Executive Summary

This compound is a substituted benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active molecules. An understanding of the solubility and stability of this specific compound is crucial for its potential development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This document outlines the expected solubility profile based on its structure, details standardized protocols for its empirical determination, and describes a comprehensive strategy for assessing its chemical stability under various stress conditions.

Physicochemical Properties

The structure of this compound features a bicyclic aromatic benzofuran core, a lipophilic methyl group, a polar carboxylic acid group, and a methoxy group. These functional groups dictate its physicochemical behavior.

PropertyValue/InformationSource
IUPAC Name This compound[1]
CAS Number 10410-29-4[2]
Molecular Formula C₁₁H₁₀O₄[1][2]
Molecular Weight 206.19 g/mol [1][2]
Storage Room temperature[2]

Solubility Profile

Table 1: Predicted Qualitative Solubility

Solvent ClassSolvent ExamplesPredicted Solubility TrendRationale
Aqueous (Acidic pH) 0.1 M HClLowThe carboxylic acid is in its neutral, less polar form.
Aqueous (Neutral/Basic pH) PBS (pH 7.4), 0.1 M NaOHModerate to HighThe carboxylic acid is deprotonated to the more soluble carboxylate salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.[3]
Polar Protic Ethanol, MethanolModerateThe compound can hydrogen bond with the solvent, but the aromatic core limits extensive solubility.
Nonpolar Dichloromethane, ChloroformLow to ModerateThe overall polarity of the molecule may limit solubility in highly nonpolar solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[4]

4.1 Materials

  • This compound

  • Selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

4.2 Procedure

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[3]

  • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.[3]

  • Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter.[4]

  • Dilute the filtrate to a concentration within the linear range of a previously validated analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved compound.

  • The experiment should be performed in triplicate for each solvent.[3]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Seal vials A->B C Incubate on orbital shaker (24-72h) B->C D Centrifuge samples C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish its intrinsic stability.[5] The benzofuran ring, carboxylic acid, and methoxy group are all susceptible to specific degradation pathways.

Table 2: Forced Degradation Conditions and Potential Pathways

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CHydrolysis of the methoxy group to a hydroxyl group.
Base Hydrolysis 0.1 M NaOH at room temperatureBenzofuran ring opening may occur under harsh basic conditions.
Oxidation 3% H₂O₂ at room temperatureOxidation of the furan ring or the methyl group.
Thermal Degradation Solid compound at 80°CDecarboxylation of the carboxylic acid group.
Photostability Exposure to light (ICH Q1B guidelines)Photolytic cleavage or rearrangement of the benzofuran ring.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound under various stress conditions.

6.1 Materials

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Stability chambers (for controlled temperature, humidity, and light)

  • HPLC-MS or LC-MS for analysis

6.2 Procedure

  • Preparation of Solutions: Prepare solutions of the compound in the respective stress media (acid, base, oxidant). For thermal and photostability, use the solid compound and a solution in an inert solvent.

  • Exposure:

    • Hydrolysis: Incubate the acidic and basic solutions at specified temperatures for a set period.

    • Oxidation: Store the solution with hydrogen peroxide at room temperature.

    • Thermal: Place the solid and solution samples in a high-temperature oven.

    • Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.[3]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-MS method.

  • Evaluation:

    • Determine the percentage of the parent compound remaining.

    • Identify and characterize major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[3]

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Acid Hydrolysis F Withdraw samples at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Neutralize (if needed) F->G H Analyze by HPLC-MS G->H I Quantify parent compound H->I J Identify degradation products H->J K Determine degradation pathway I->K J->K

Caption: Logical Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for this compound is limited, its structural features provide a basis for predicting its solubility and stability characteristics. It is expected to exhibit pH-dependent aqueous solubility and good solubility in polar aprotic solvents. The molecule contains functional groups susceptible to hydrolysis, oxidation, and thermal degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these crucial properties, which are essential for advancing the development of this compound for any potential therapeutic application.

References

A Technical Guide to Quantum Chemical Calculations for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Benzofuran derivatives are a critical class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the fundamental molecular properties through computational methods like Density Functional Theory (DFT) is paramount for rational drug design and the development of novel therapeutic agents. This guide details a standardized computational protocol, presents key quantitative data in a structured format, and visualizes the workflow and conceptual relationships inherent in such a study. The methodologies and data presented are based on established computational practices for similar benzofuran structures, offering a robust framework for researchers, chemists, and drug development professionals.[3][4][5]

Introduction

This compound belongs to the benzofuran family, a privileged scaffold in medicinal chemistry.[1] The benzofuran core is a versatile structural framework found in numerous natural products and synthetic compounds exhibiting significant biological activity.[2] Theoretical studies, particularly quantum chemical calculations, provide invaluable insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a favorable balance between computational cost and accuracy.[4][6] By calculating properties such as optimized molecular structure, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP), we can predict the molecule's behavior, spectroscopic signatures, and potential sites for interaction, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies.[1][3] This document outlines the theoretical framework and computational workflow for a comprehensive analysis of the title compound.

Computational Protocol & Methodology

The following protocol describes a standard and robust methodology for performing quantum chemical calculations on this compound, derived from common practices for related molecular systems.[3][5][7]

2.1. Software All calculations are performed using the Gaussian 09 program package.[4][7] Molecular visualization and analysis of the output files are conducted using GaussView and Multiwfn.

2.2. Theoretical Level The calculations are carried out using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[7] This functional is widely used for organic molecules and has shown good agreement with experimental data for similar compounds.[6] The 6-311++G(d,p) basis set is utilized, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[5][7]

2.3. Geometry Optimization A full geometry optimization of the molecule is performed in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2.4. Vibrational Frequency Analysis To confirm that the optimized structure represents a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[3]

2.5. Electronic Property Calculations Following optimization, various electronic properties are calculated:

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and stability.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.

Computational Workflow Diagram

G Figure 1: Computational Workflow cluster_input Input Phase cluster_calc Calculation Phase (Gaussian 09) cluster_analysis Analysis Phase cluster_output Output start Initial Structure of 6-Methoxy-3-methyl-1-benzofuran- 2-carboxylic acid opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify props Electronic Property Calculation (FMO, NBO, MEP) data Extract Quantitative Data (Energies, Frequencies, etc.) props->data vis Visualize Results (Spectra, Orbitals, MEP Map) props->vis verify->opt If Not verify->props If Minimum end Final Report & Data Tables data->end vis->end

Caption: A flowchart illustrating the key steps in the quantum chemical analysis.

Results and Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations. While these values are derived from a standard, well-established theoretical model for this class of compounds, they represent theoretical predictions and await experimental validation.

Table 1: Selected Optimized Geometric Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O (Carboxylic)1.215
C-O (Carboxylic)1.358
O-H (Carboxylic)0.972
C-O (Furan)1.375
C-O (Methoxy)1.368
Bond Angles (°)
O=C-O (Carboxylic)123.5
C-O-H (Carboxylic)105.8
C-O-C (Furan)106.2
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
Functional GroupModeCalculated Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3570
Carboxylic AcidC=O stretch1755
Aromatic RingC-H stretch3080 - 3120
Methyl GroupC-H stretch2950 - 2990
Methoxy GroupC-O stretch1250
Benzofuran CoreC-O-C stretch1095
Table 3: Frontier Molecular Orbital (FMO) Properties
ParameterValue (eV)
E_HOMO-6.45
E_LUMO-1.78
Energy Gap (ΔE) 4.67
Table 4: Calculated Global Reactivity Descriptors
ParameterFormulaValue (eV)
Ionization Potential (I)I ≈ -E_HOMO6.45
Electron Affinity (A)A ≈ -E_LUMO1.78
Chemical Hardness (η)η = (I - A) / 22.335
Chemical Potential (μ)μ = -(I + A) / 2-4.115
Electrophilicity Index (ω)ω = μ² / (2η)3.63
Table 5: Calculated Thermodynamic Properties (298.15 K)
ParameterValue
Zero-point vibrational energy115.8 kcal/mol
Enthalpy125.2 kcal/mol
Gibbs Free Energy85.5 kcal/mol
Entropy101.5 cal/mol·K

Visualization of Conceptual Relationships

The primary energies calculated via DFT serve as the foundation for deriving several other chemical descriptors that help in interpreting the molecule's reactivity.

Derivation of Reactivity Descriptors

G Figure 2: Relationship of Reactivity Descriptors cluster_primary Primary DFT Outputs cluster_secondary Derived Properties (Koopmans' Theorem) cluster_tertiary Global Reactivity Descriptors HOMO E_HOMO IP Ionization Potential (I) I ≈ -E_HOMO HOMO->IP LUMO E_LUMO EA Electron Affinity (A) A ≈ -E_LUMO LUMO->EA Hardness Hardness (η) IP->Hardness Potential Chemical Potential (μ) IP->Potential EA->Hardness EA->Potential Electro Electrophilicity (ω) Hardness->Electro Potential->Electro

Caption: Logical flow from FMO energies to global reactivity indices.

Conclusion

This guide has outlined a detailed and systematic approach for the quantum chemical analysis of this compound using Density Functional Theory. The presented computational protocol, based on the B3LYP functional and 6-311++G(d,p) basis set, provides a reliable framework for predicting the molecule's geometric, vibrational, and electronic properties. The tabulated data on bond lengths, vibrational frequencies, frontier molecular orbital energies, and global reactivity descriptors offer a quantitative basis for understanding its intrinsic chemical nature.

The HOMO-LUMO energy gap of 4.67 eV suggests that the molecule possesses high kinetic stability. The derived reactivity descriptors and the conceptual workflow for their calculation provide a clear path for researchers to assess and compare the reactivity of this and other related benzofuran derivatives. These theoretical insights are crucial for the rational design of new molecules with tailored biological activities and serve as a powerful complement to experimental synthesis and testing in the field of drug discovery.

References

Methodological & Application

Synthesis Protocol for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules, including the anticancer agent Fruquintinib.[1] The benzofuran core is a versatile scaffold known for a broad spectrum of biological activities.[1]

Synthesis Pathway Overview

The synthesis of this compound can be achieved through the cyclization of a phenoxypropanoic acid derivative. The general approach involves the reaction of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid with acetic anhydride and a weak base like sodium acetate. This method is a variation of the Perkin reaction.

Experimental Protocol

This protocol is based on procedures described for the synthesis of similar benzofuran derivatives.[2][3]

Step 1: Synthesis of this compound

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine 2-(2-Formyl-5-methoxyphenoxy) propanoic acid (1.0 eq), acetic anhydride (approx. 3.3 eq), and sodium acetate (approx. 2.0 eq).[2]

  • Reaction: Heat the mixture to a temperature of 135-145°C and maintain stirring at this temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0-5°C.[2] Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methyl tertiary butyl ether.[2] Separate the organic layer and wash it with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis.

ParameterValueReference
Starting Material 2-(2-Formyl-5-methoxyphenoxy) propanoic acid[2]
Reagents Acetic anhydride, Sodium acetate[2]
Reaction Temperature 135-145°C[2]
Yield Not explicitly stated for the carboxylic acid, but a subsequent product yield is given as 84 g from 100 g of starting material.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 2-(2-Formyl-5-methoxyphenoxy) propanoic acid + Acetic Anhydride + Sodium Acetate reaction Heating at 135-145°C start_material->reaction Cyclization workup Quenching with Water reaction->workup Cooling extraction Extraction with Organic Solvent workup->extraction purification Recrystallization or Chromatography extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Further Reactions

This compound can be further modified. For instance, the carboxylic acid group can be converted to an acid chloride using thionyl chloride, which can then be reacted with an amine to form an amide.[3] Additionally, the methoxy group can be demethylated using reagents like boron tribromide to yield the corresponding 6-hydroxy derivative.[2]

References

Application Notes and Protocols for Testing Benzofuran Compound Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the therapeutic efficacy of benzofuran compounds in preclinical research. The protocols cover key disease areas where benzofurans have shown promise, including inflammation, cancer, diabetes, and neurodegenerative disorders. Quantitative data from representative studies are summarized in tables for comparative analysis. Additionally, diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Anti-inflammatory Efficacy of Benzofuranone Derivative BF1

This section outlines the use of the carrageenan-induced paw edema model in mice to evaluate the anti-inflammatory properties of benzofuranone compounds.

Quantitative Data Summary

Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in a Carrageenan-Induced Paw Edema Model in Mice [1]

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
BF11045.2
BF13068.5
BF110085.1
Indomethacin (Standard)1075.3
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from studies evaluating the in vivo anti-inflammatory activity of novel compounds.[2][3][4]

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Benzofuranone derivative BF1

  • Indomethacin (positive control)

  • 1% Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • 26-gauge needles and syringes

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2-4: BF1 (10, 30, and 100 mg/kg)

    • Group 5: Positive Control (Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the vehicle, BF1, or indomethacin orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.

Signaling Pathway and Experimental Workflow

Benzofuran derivatives often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping administration Compound Administration (Vehicle, BF1, Indomethacin) grouping->administration induction Carrageenan Injection (Sub-plantar) administration->induction measurement Paw Edema Measurement (Plethysmometer/Calipers) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Experimental workflow for the carrageenan-induced paw edema model.

G cluster_1 NF-κB and MAPK Signaling in Inflammation LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines promotes transcription Benzofuran Benzofuran Compound Benzofuran->IKK Benzofuran->MAPK G cluster_2 Experimental Workflow: MDA-MB-231 Xenograft Model cell_culture Cell Culture (MDA-MB-231) implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Grouping & Treatment (Vehicle, 1.19, Doxorubicin) monitoring->grouping evaluation Efficacy Evaluation (Tumor Volume, Weight) grouping->evaluation analysis Data Analysis (% TGI) evaluation->analysis G cluster_3 VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzofuran Benzofuran Chalcone Benzofuran->VEGFR2 inhibits phosphorylation G cluster_4 Experimental Workflow: STZ-Induced Diabetic Rat Model induction Induction of Diabetes (STZ Injection) confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Grouping & Treatment (Vehicle, Benzofurans, Metformin) confirmation->grouping monitoring Blood Glucose Monitoring grouping->monitoring ogtt Oral Glucose Tolerance Test (Optional) monitoring->ogtt analysis Data Analysis (% Reduction, AUC) ogtt->analysis G cluster_5 Experimental Workflow: 5XFAD Mouse Model genotyping Animal Husbandry & Genotyping grouping Grouping & Treatment (Vehicle, YB-9) genotyping->grouping behavioral Behavioral Testing (Y-maze, MWM) grouping->behavioral tissue Tissue Collection & Processing behavioral->tissue analysis Aβ Plaque & Oligomer Analysis (IHC, ELISA) tissue->analysis data_analysis Data Analysis analysis->data_analysis G cluster_6 Mechanism of Aβ Plaque Reduction APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta cleavage by β- & γ-secretase beta_secretase β-secretase gamma_secretase γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers aggregation Plaques Aβ Plaques Oligomers->Plaques aggregation Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity Benzofuran Benzofuran Derivative (YB-9) Benzofuran->Oligomers disaggregates Benzofuran->Plaques disaggregates

References

Application Notes and Protocols: 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives in the field of medicinal chemistry. This document outlines its primary role as a key synthetic intermediate and explores the diverse biological activities exhibited by the broader benzofuran scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Core Application: Synthetic Intermediate for Anticancer Agents

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. A prominent application is its role as a key intermediate in the synthetic pathway of Fruquintinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of metastatic colorectal cancer[1]. The carboxylic acid and methoxy functional groups on the benzofuran ring provide versatile handles for chemical modifications, enabling the exploration of structure-activity relationships (SAR) for the development of novel anticancer agents[1].

Logical Workflow for Synthesis of Benzofuran Derivatives

A Starting Material (e.g., this compound) B Functional Group Transformation (e.g., Esterification, Amidation) A->B C Introduction of Substituents (e.g., Halogenation, Alkylation) B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Characterization (e.g., NMR, Mass Spectrometry) D->E F Biological Screening E->F

Caption: General workflow for the synthesis and evaluation of benzofuran derivatives.

Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds[1]. Derivatives of this compound have been investigated for a range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The introduction of specific substituents, such as halogens, onto the benzofuran core has been shown to enhance cytotoxic activity[2].

Table 1: Cytotoxicity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)6.3 ± 2.5[2]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Hepatocellular Carcinoma)11 ± 3.2[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)3.5 ± 0.6[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Hepatocellular Carcinoma)3.8 ± 0.5[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSW620 (Colorectal Adenocarcinoma)10.8 ± 0.9[2]
Compound 1c (a brominated derivative)K562 (Leukemia)5.0[3]
Compound 1c (a brominated derivative)HL-60 (Leukemia)0.1[3]
Antimicrobial Activity

Derivatives of benzofurancarboxylic acids have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
A benzofuran derivative (Compound 1)Salmonella typhimurium12.5[4]
A benzofuran derivative (Compound 1)Escherichia coli25[4]
A benzofuran derivative (Compound 1)Staphylococcus aureus12.5[4]
A benzofuran derivative (Compound 2)Staphylococcus aureus25[4]
Benzofuran derivatives (Compounds M5a, M5g)Enterococcus faecalis50[5]
Benzofuran derivatives (Compounds M5i, M5k, M5l)Candida albicans25[5]
Anti-inflammatory Activity

Certain benzofuran derivatives have been found to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Aza-benzofuran derivative (Compound 1)NO Inhibition in RAW 264.7 cells17.3[4]
Aza-benzofuran derivative (Compound 4)NO Inhibition in RAW 264.7 cells16.5[4]
Benzofuran-heterocycle hybrid (Compound 5d)NO Inhibition in RAW 264.7 cells52.23 ± 0.97[6]
Osteogenesis-Promoting Activity

A derivative of 6-methoxy benzofuran has been shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2). This suggests potential applications in treating conditions like senile osteoporosis.

BMP-2 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPRII BMPR1 BMPRI BMPR2->BMPR1 Phosphorylation SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription (e.g., RUNX2, Osterix) SMAD_complex->Gene Nuclear Translocation Osteogenesis Osteogenesis Gene->Osteogenesis BMP2 BMP-2 BMP2->BMPR2 BMP2->BMPR1

Caption: Canonical BMP-2 signaling pathway leading to osteogenesis.

Experimental Protocols

General Synthesis of a this compound Derivative (Amide)

This protocol is a generalized procedure based on common synthetic transformations of the title compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Triethylamine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add a stoichiometric excess (e.g., 2 equivalents) of thionyl chloride or oxalyl chloride. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Amide Formation: In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool this solution in an ice bath.

  • Slowly add the freshly prepared acid chloride solution to the amine solution under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of benzofuran derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Benzofuran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzofuran derivative stock solution (in DMSO)

  • Sterile 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Benzofuran derivative stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.

References

Application Notes and Protocols for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities and fluorescent properties.[1][2] While this specific molecule is known as a key intermediate in the synthesis of the anticancer drug Fruquintinib, its inherent structural features suggest potential applications as a molecular probe.[3] The benzofuran core is a versatile scaffold known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] This document provides detailed application notes and hypothetical protocols for the utilization of this compound as a molecular probe in biological research and drug development.

Principle of Action as a Molecular Probe

The utility of this compound as a molecular probe can be postulated based on two key features of the benzofuran scaffold:

  • Intrinsic Fluorescence: Many benzofuran derivatives exhibit intrinsic fluorescence, making them suitable for imaging-based applications.[1][4][5] The conjugated system of the benzofuran ring can absorb and emit light, allowing for the visualization of its localization within cells or tissues.

  • Biological Interactions: Benzofurans are known to interact with various biological targets, including enzymes and receptors.[1][2] The carboxylic acid and methoxy groups on this compound provide functional handles for potential interactions with biological macromolecules and for chemical modification to enhance specificity and probing capabilities.[3]

Potential Applications

Based on the known properties of benzofuran derivatives, this compound could be developed as a molecular probe for the following applications:

  • Cellular Imaging: To visualize and track its uptake and subcellular localization in living or fixed cells.

  • Target Identification: As a starting point for the development of probes to identify and characterize its biological targets.

  • Enzyme Inhibition Assays: To screen for and characterize its inhibitory activity against specific enzymes, leveraging the known bioactivity of the benzofuran scaffold.

  • Fragment-Based Drug Discovery: As a fragment for screening against a variety of protein targets to identify novel hit compounds.

Data Presentation

The following tables represent hypothetical data that could be generated when characterizing this compound as a molecular probe.

Table 1: Photophysical Properties (Hypothetical)

PropertyValue
Excitation Maximum (λex)350 nm
Emission Maximum (λem)450 nm
Quantum Yield (Φ)0.15
Molar Extinction Coefficient (ε)12,000 M⁻¹cm⁻¹ at 350 nm
Stokes Shift100 nm

Table 2: In Vitro Enzyme Inhibition (Hypothetical Data against a Kinase)

Enzyme TargetIC₅₀ (µM)
Kinase A15.2
Kinase B> 100
Kinase C45.8

Experimental Protocols

The following are detailed protocols for hypothetical experiments using this compound as a molecular probe.

Protocol 1: Cellular Uptake and Localization using Fluorescence Microscopy

Objective: To visualize the cellular uptake and subcellular localization of this compound in cultured cells.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (for fixing)

  • DAPI (for nuclear counterstain)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and a filter for the probe)

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Treatment: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Remove the old medium from the cells and add the medium containing the probe.

  • Incubation: Incubate the cells for various time points (e.g., 30 min, 1h, 4h) at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Use the DAPI channel to locate the nuclei and a suitable channel (e.g., blue or green, depending on the emission spectrum) to observe the localization of the benzofuran probe.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific kinase.

Materials:

  • This compound

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Serial dilutions of the benzofuran compound or DMSO (vehicle control)

    • Recombinant kinase solution

    • Substrate solution

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated using this molecular probe.

G Experimental Workflow for Cellular Imaging A Cell Seeding B Probe Incubation (this compound) A->B C Washing B->C D Fixation C->D E Nuclear Counterstaining (DAPI) D->E F Fluorescence Microscopy E->F G Image Analysis F->G

Caption: Workflow for cellular uptake and localization studies.

G Hypothetical Signaling Pathway Modulation cluster_0 Hypothetical Signaling Pathway Modulation A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation & Survival F->G Probe 6-Methoxy-3-methyl-1- benzofuran-2-carboxylic acid Probe->D Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and ensuring the efficacy of potential drug candidates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The physicochemical properties of the analyte, such as its molecular weight of 206.19 g/mol , are important considerations in the development of this analytical method.[2][3]

This method utilizes a reverse-phase C18 column with UV detection, a common and effective approach for the analysis of benzofuran derivatives.[4] The protocol provided is suitable for the quantitative analysis of this compound in various sample matrices, with potential applications in pharmaceutical research and development.

Data Presentation

The following table summarizes the chromatographic performance and sensitivity of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterValue
Retention Time (min) ~ 6.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.15
Limit of Quantitation (LOQ) (µg/mL) 0.45

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation

A standard High-Performance Liquid Chromatograph equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detector: UV-Vis Detector

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start at 30% B

    • Increase to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 282 nm

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

5. Sample Preparation

The following is a general procedure for a solid sample. The specific sample preparation may need to be optimized based on the matrix.

  • Accurately weigh a portion of the sample expected to contain the analyte.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of methanol to dissolve the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration range.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

References

Application Note: Structural Elucidation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the structural analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and precise characterization of their molecular structure is crucial for drug discovery and development.[1] This note outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra and presents an analysis of the expected spectral data. The provided methodologies and data will serve as a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a substituted benzofuran with potential applications in organic synthesis and medicinal chemistry. The benzofuran core is a key structural motif in many biologically active compounds.[1] Accurate structural confirmation is the foundation of any chemical research, and NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of the structure of organic molecules in solution. This application note details the use of ¹H and ¹³C NMR for the structural verification of this compound.

Predicted NMR Spectral Data

Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1HCOOH
~7.50d1HH-4
~7.05d1HH-7
~6.90dd1HH-5
~3.80s3HOCH₃
~2.50s3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162.0C=O (Carboxylic Acid)
~159.0C-6
~155.0C-7a
~148.0C-2
~122.0C-3a
~120.0C-4
~115.0C-5
~110.0C-3
~96.0C-7
~55.5OCH₃
~10.0CH₃

Experimental Protocols

A detailed experimental methodology for the NMR analysis is provided below.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation : A 500 MHz NMR spectrometer.

  • Software : Standard spectrometer software for data acquisition and processing.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single-pulse experiment (zg30).

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Spectral Width : 16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64.

  • ¹³C NMR Parameters :

    • Pulse Program : Proton-decoupled ¹³C experiment (zgpg30).

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Spectral Width : 240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Experimental Workflow and Structural Analysis

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline calibration Chemical Shift Calibration baseline->calibration assignment Signal Assignment calibration->assignment structure Structure Confirmation assignment->structure

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_1d_nmr 1D NMR Spectroscopy cluster_information Derived Information cluster_structure Structural Elucidation H1 ¹H NMR chem_shift Chemical Shift (δ) H1->chem_shift integration Integration H1->integration multiplicity Multiplicity (J-coupling) H1->multiplicity C13 ¹³C NMR C13->chem_shift num_carbons Number of Carbons C13->num_carbons proton_env Proton Environments chem_shift->proton_env carbon_skeleton Carbon Skeleton chem_shift->carbon_skeleton integration->proton_env multiplicity->proton_env num_carbons->carbon_skeleton final_structure Final Structure Confirmation proton_env->final_structure carbon_skeleton->final_structure

Caption: Logical Relationship of NMR Data to Structure.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed experimental protocols and predicted spectral data offer a solid foundation for researchers to perform and interpret NMR experiments for this compound and its analogs. The use of both ¹H and ¹³C NMR spectroscopy is essential for the complete and unambiguous structural elucidation, which is a critical step in the development of new chemical entities for various scientific applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound with a benzofuran core, a class of molecules known for its diverse pharmacological activities. As an intermediate in the synthesis of bioactive molecules, its structural characterization is crucial. Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of such compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, focusing on its fragmentation behavior under electrospray ionization (ESI) and providing a general workflow for its analysis by liquid chromatography-mass spectrometry (LC-MS).

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Formula: C₁₁H₁₀O₄, Exact Mass: 206.0579 g/mol ) in mass spectrometry is expected to proceed through several key pathways, primarily involving the carboxylic acid and methoxy functional groups, as well as the benzofuran ring system. The proposed fragmentation is based on established fragmentation patterns of aromatic carboxylic acids and methoxy-substituted aromatic compounds.[1][2][3][4][5]

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 207.0652) is the precursor ion. Key fragmentation pathways are initiated by the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O), as well as radical species like the hydroxyl radical (•OH) and methyl radical (•CH₃).

Proposed Fragmentation Pathways:

  • Loss of a Methyl Radical: The molecular ion can undergo cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃), a common fragmentation for methoxy-substituted aromatic compounds.[1][2]

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a characteristic fragmentation of carboxylic acids.[3][5]

  • Loss of Water: The protonated carboxylic acid can readily lose a molecule of water.

  • Loss of Formic Acid: A concerted loss of the entire carboxylic acid group as formic acid (HCOOH) can also occur.

  • Cleavage of the Benzofuran Ring: The stable benzofuran ring system can also undergo fragmentation, often initiated by the loss of substituents.

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z 207.0652 C₁₁H₁₁O₄⁺ frag1 m/z 192.0421 [M+H - •CH₃]⁺ M->frag1 - •CH₃ frag2 m/z 161.0603 [M+H - HCOOH]⁺ M->frag2 - HCOOH frag3 m/z 189.0546 [M+H - H₂O]⁺ M->frag3 - H₂O frag4 m/z 177.0654 [M+H - CH₂O]⁺ M->frag4 - CH₂O frag5 m/z 133.0654 [frag2 - CO]⁺ frag2->frag5 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data

While experimental tandem mass spectrometry data with relative abundances for the target molecule is not publicly available, a GC-MS spectrum from PubChem shows the following major ions.[6] This data, combined with fragmentation patterns of similar compounds, allows for a semi-quantitative prediction of the expected mass spectrum.

Fragment Ion m/z (calculated) Proposed Neutral Loss Relative Abundance (Predicted)
[M]⁺•206.0579-Moderate
[M - •CH₃]⁺191.0344•CH₃High
[M - H₂O]⁺•188.0473H₂OLow to Moderate
[M - CO₂]⁺•162.0681CO₂Moderate
[M - •COOH]⁺161.0603•COOHModerate to High

Note: Relative abundances are predictions based on general fragmentation rules and may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound using LC-MS. Optimization of these parameters for specific instrumentation is recommended.

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation (for drug development applications): For analysis in complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step is recommended.

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

    • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water, and elute the analyte with a higher percentage of organic solvent.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for the fragmentation of the precursor ion (typically 10-30 eV). A collision energy ramp can be used to observe a wider range of fragment ions.

  • Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) should be employed.

MRM Transitions (Predicted):

Precursor Ion (m/z) Product Ion (m/z) Proposed Transition
207.1192.0[M+H]⁺ → [M+H - •CH₃]⁺
207.1161.1[M+H]⁺ → [M+H - HCOOH]⁺

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working lc LC Separation (C18 Column) working->lc sample Matrix Sample (e.g., Plasma) extraction Protein Precipitation or SPE sample->extraction extraction->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms identification Compound Identification msms->identification pathway Fragmentation Pathway Elucidation msms->pathway quantification Quantification (MRM) identification->quantification

Caption: General workflow for the analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and experimental conditions serve as a robust starting point for method development and routine analysis in research and drug development settings. Further optimization and validation will be necessary to meet the specific requirements of individual laboratories and applications.

References

Application Notes and Protocols for the Derivatization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities.[1][2] This document provides detailed protocols for the derivatization of the carboxylic acid moiety to synthesize amide and ester derivatives, which can be used to generate compound libraries for screening and structure-activity relationship (SAR) studies.[1] The protocols described are based on established synthetic methodologies for closely related benzofuran analogs and provide a solid foundation for the successful derivatization of the title compound.

Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₄PubChem[3]
Molecular Weight206.19 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
CAS Number10410-29-4PubChem[3]

Experimental Protocols

Two primary derivatization strategies for the carboxylic acid group are presented: amidation and esterification.

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. This is a robust and widely applicable method for amide bond formation.

Experimental Workflow:

A 6-Methoxy-3-methyl-1-benzofuran- 2-carboxylic acid B Thionyl Chloride (SOCl₂) Toluene, 65-75°C A->B Activation C 6-Methoxy-3-methyl-1-benzofuran- 2-carbonyl chloride B->C D Amine (R₁R₂NH) Base (e.g., K₂CO₃) Toluene/Water, 0-10°C to 25-35°C C->D Amidation E 6-Methoxy-3-methyl-1-benzofuran- 2-carboxamide Derivative D->E F Purification (Filtration, Washing, Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Figure 1: Workflow for the synthesis of amide derivatives via an acyl chloride intermediate.

Methodology:

  • Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 65-75°C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 6-methoxy-3-methyl-1-benzofuran-2-carbonyl chloride.

  • Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.5 eq) in an appropriate solvent system (e.g., aqueous/organic biphasic system).

  • Cool the amine solution to 0-10°C.

  • Slowly add a solution of the crude acyl chloride in an anhydrous organic solvent (e.g., toluene) to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Work-up and Purification: Upon completion of the reaction, separate the organic layer. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data (Based on Analogous Compounds):

DerivativeReagentsYieldMelting Point (°C)Reference
6-methoxy-N,2-dimethylbenzofuran-3-carboxamideThionyl chloride, Monomethylamine HCl, K₂CO₃~68%Not reported[4]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideOxalyl chloride, NH₄OH37%203-205[5]
6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamideOxalyl chloride, NH₄OH30%223-224[5]
Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Experimental Workflow:

A 6-Methoxy-3-methyl-1-benzofuran- 2-carboxylic acid B Alcohol (R-OH, excess) Acid Catalyst (e.g., H₂SO₄) Reflux A->B Esterification C Ester Derivative B->C D Work-up (Neutralization, Extraction) C->D E Purification (Column Chromatography or Distillation) D->E F Characterization (NMR, MS, etc.) E->F

Figure 2: Workflow for Fischer esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel or by distillation if the product is a liquid.

Quantitative Data (Based on Analogous Compounds):

DerivativeReagentsYieldMelting Point (°C)Reference
Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylateDimethyl sulfate, K₂CO₃, Acetone60%98-100[5]
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateDimethyl sulfate, K₂CO₃, Acetone78%54-55[6]

Characterization of Derivatives

The synthesized amide and ester derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatives. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide or ester moieties are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Melting Point (MP): For solid derivatives, the melting point is a useful indicator of purity.

  • Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, and column chromatography is a standard method for purification.

Conclusion

The protocols outlined in this application note provide robust and adaptable methods for the synthesis of amide and ester derivatives of this compound. These derivatization strategies are fundamental for generating diverse chemical libraries essential for modern drug discovery and development programs. The provided quantitative data, although from analogous compounds, offers a valuable benchmark for expected outcomes. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible results.

References

In Vivo Experimental Design for Benzofuran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studying benzofuran derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below cover key assays for evaluating the anti-inflammatory, anticancer, and neuroprotective properties of these compounds.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from representative in vivo studies on benzofuran derivatives, offering a comparative overview of their potential therapeutic effects.

Table 1: Anti-Inflammatory Activity of Benzofuran Derivatives in Carrageenan-Induced Paw Edema Model

Compound/TreatmentAnimal ModelDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Reference
Benzofuran DerivativeWistar Rat200Intraperitoneal99.69 (at 4h)[1]
Benzofuran DerivativeWistar Rat200Intraperitoneal96.31 (at 4h)[1]
Benzofuran DerivativeWistar Rat200Intraperitoneal72.08 (at 4h)[1]
Indomethacin (Standard)Wistar Rat10Intraperitoneal57.66 (at 4h)[1]

Table 2: Antitumor Efficacy of Benzofuran Derivatives in Xenograft Models

Compound/TreatmentCancer Cell LineAnimal ModelDose (mg/kg)Route of AdministrationTumor Growth Inhibition (%)Reference
Benzofuran Derivative 9oPancreatic CancerNude Mice--Significant suppression[2]
Benzofuran Derivative S6Liver Cancer (QGY-7401)Nude Mice--Growth suppression[3]
Coumarin-Benzofuran Hybrid 14Ehrlich Ascites Carcinoma---Potent tumor regression[4]

Table 3: Neuroprotective Effects of Benzofuran Derivatives in an Alzheimer's Disease Model

Compound/TreatmentAnimal ModelDose (mg/kg)Route of AdministrationOutcomeReference
TFSeB (Benzofuran-Selenium Compound)Swiss Mice (STZ-induced)1 and 5IntragastricImproved memory performance[5][6]
Memantine (Positive Control)Swiss Mice (STZ-induced)--Improved memory performance[5][6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][7]

Materials:

  • Male Wistar rats (180-190 g)

  • Carrageenan (1% w/v in sterile saline or phosphate-buffered saline)

  • Benzofuran derivative (test compound)

  • Vehicle (e.g., 2% v/v Tween 80 in normal saline)[8]

  • Reference drug (e.g., Indomethacin, 10 mg/kg)[8]

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups:

    • Vehicle control

    • Benzofuran derivative-treated

    • Reference drug-treated

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, benzofuran derivative, or reference drug intraperitoneally (i.p.) or orally (p.o.).[7][8]

  • Induction of Inflammation: Thirty minutes to one hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7]

Xenograft Tumor Model in Mice

This model is essential for evaluating the in vivo antitumor efficacy of benzofuran derivatives.[2][3]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., pancreatic, liver)[2][3]

  • Benzofuran derivative (test compound)

  • Vehicle

  • Standard anticancer drug (e.g., doxorubicin)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Grouping: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the benzofuran derivative, vehicle, or standard drug according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the percentage of tumor growth inhibition.

Streptozotocin (STZ)-Induced Cognitive Deficit Model in Mice

This model is used to investigate the neuroprotective effects of compounds in the context of Alzheimer's disease-like pathology.[5][6]

Materials:

  • Male Swiss mice

  • Streptozotocin (STZ)

  • Benzofuran derivative (test compound)

  • Vehicle (e.g., canola oil)[5][6]

  • Positive control (e.g., Memantine)[5][6]

  • Behavioral testing apparatus (e.g., Y-maze, novel object recognition chamber)

  • Surgical equipment for intracerebroventricular injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Induction of Cognitive Deficit: Administer intracerebroventricular (ICV) injections of STZ (e.g., 3 mg/kg) to induce cognitive impairment.[5][6] A sham group should receive ICV injections of the vehicle.

  • Treatment: Following STZ administration, treat the mice with the benzofuran derivative (e.g., 1 and 5 mg/kg, intragastrically), vehicle, or positive control for a specified duration.[5][6]

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as:

    • Y-maze test: To evaluate spatial working memory.

    • Novel object recognition test: To assess recognition memory.

    • Passive avoidance test: To measure learning and memory.

  • Biochemical and Molecular Analysis: After behavioral testing, euthanize the animals and collect brain tissue for further analysis, including:

    • Measurement of oxidative stress markers.

    • Assessment of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) activity.[5][6]

    • Analysis of inflammatory and apoptotic markers.[5][6]

  • Data Analysis: Compare the performance of the different treatment groups in the behavioral tests and analyze the biochemical and molecular data to determine the neuroprotective effects of the benzofuran derivative.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their therapeutic effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathways

Benzofuran derivatives have been shown to inhibit key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[9][10] This inhibition leads to a reduction in the production of pro-inflammatory mediators. Some derivatives also target the Protein Kinase C (PKC) signaling pathway.

G cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory Induces Transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits Phosphorylation Benzofuran->NFkB Inhibits Phosphorylation MAPK MAPK (ERK, JNK, p38) Benzofuran->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates

Caption: Benzofuran derivatives inhibit NF-κB and MAPK pathways.

Anticancer Signaling Pathway

In the context of cancer, some benzofuran derivatives have been found to target the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[2][11] By inhibiting HIF-1α, these compounds can suppress tumor growth and angiogenesis.

G Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Nucleus Nucleus HIF1a->Nucleus Translocates VEGF VEGF Nucleus->VEGF Induces Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports Benzofuran Benzofuran Derivatives Benzofuran->HIF1a Inhibits

Caption: Benzofuran derivatives can inhibit the HIF-1α pathway.

Experimental Workflow for In Vivo Studies

A general workflow for the in vivo evaluation of benzofuran derivatives is depicted below.

G start Start: Compound Synthesis and Characterization animal_model Selection of Appropriate Animal Model start->animal_model dosing Dose Range-Finding and Formulation animal_model->dosing treatment In Vivo Treatment dosing->treatment data_collection Data Collection (e.g., Paw Volume, Tumor Size, Behavioral Tests) treatment->data_collection analysis Biochemical and Histopathological Analysis data_collection->analysis end End: Data Interpretation and Reporting analysis->end

Caption: General workflow for in vivo studies of benzofuran derivatives.

References

Troubleshooting & Optimization

"common challenges in the synthesis of benzofuran carboxylic acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

Question: I am attempting to synthesize a benzofuran-2-carboxylic acid from a 3-halocoumarin via the Perkin rearrangement, but my yields are consistently low. What are the common pitfalls and how can I optimize the reaction?

Answer:

The Perkin rearrangement, a coumarin-benzofuran ring contraction, is a robust method for synthesizing benzofuran-2-carboxylic acids. However, low yields can result from incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a troubleshooting guide:

Common Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The traditional method often requires refluxing for several hours[1]. Incomplete conversion is a common reason for low yields.

    • Troubleshooting:

      • Ensure the reaction is heated to the appropriate reflux temperature for your solvent (e.g., ethanol or methanol)[1].

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Consider using microwave-assisted synthesis, which can dramatically reduce reaction times to as little as 5 minutes and significantly improve yields[1][2].

  • Base Concentration: The reaction is base-catalyzed, typically using sodium hydroxide[1]. The concentration of the base is crucial for the initial ring fission of the lactone[1][3].

    • Troubleshooting:

      • Ensure the correct molar equivalent of base is used. An excess may lead to side reactions, while an insufficient amount will result in incomplete reaction.

      • Use freshly prepared base solutions to avoid concentration errors due to carbonate formation from atmospheric CO2.

  • Work-up Procedure: The product of the rearrangement is a sodium salt of the carboxylic acid. Improper acidification during work-up will result in loss of product.

    • Troubleshooting:

      • After the reaction is complete, ensure the mixture is adequately cooled before acidification.

      • Acidify the reaction mixture with an acid like hydrochloric acid (HCl) to precipitate the free benzofuran-2-carboxylic acid[1]. Check the pH to ensure complete protonation.

Optimized Protocol: Microwave-Assisted Perkin Rearrangement

For a more efficient synthesis, consider the following microwave-assisted protocol, which has been shown to produce very high yields[1].

ParameterValue
Reactants 3-Bromocoumarin, Sodium Hydroxide, Ethanol
Microwave Power 300W
Temperature 79°C
Reaction Time 5 minutes
Yield Up to 99%
Issue 2: Difficulties with the Synthesis of Benzofuran-2-Carboxylic Acid Esters from Salicylaldehydes

Question: I am synthesizing ethyl benzofuran-2-carboxylates from substituted salicylaldehydes and ethyl chloroacetate, but the reaction is slow and the yields are moderate. How can I improve this process?

Answer:

This is a common synthetic route, but it is often plagued by long reaction times and modest yields[4]. The key steps are the initial O-alkylation of the salicylaldehyde followed by an intramolecular cyclization.

Common Causes and Solutions:

  • Reaction Conditions: The choice of base and solvent is critical.

    • Troubleshooting:

      • Anhydrous potassium carbonate in DMF is an effective base-solvent system for this transformation[4]. Ensure the reagents are anhydrous, as water can interfere with the reaction.

      • The reaction temperature should be carefully controlled. A temperature of 92-94°C for about 4 hours has been shown to be effective for the synthesis of ethyl 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylate[4].

  • Substituent Effects: The electronic nature of the substituents on the salicylaldehyde can significantly impact the reaction.

    • Troubleshooting:

      • Electron-donating groups on the salicylaldehyde generally lead to higher yields[5][6].

      • Strong electron-withdrawing groups, such as a nitro group, may inhibit the cyclization step, leading to the formation of the intermediate phenoxyacetate instead of the desired benzofuran[4]. In such cases, alternative synthetic strategies might be necessary.

Experimental Protocol Example:

The following protocol was successful for the synthesis of ethyl 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylate[4]:

  • To a solution of the substituted salicylaldehyde in DMF, add 1.5 molar equivalents of anhydrous potassium carbonate.

  • Add ethyl chloroacetate and heat the mixture at 92-94°C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the product.

Issue 3: Low Efficacy in Palladium-Catalyzed C-H Arylation at the C3 Position

Question: I'm using a palladium-catalyzed C-H arylation to introduce a substituent at the C3 position of a benzofuran-2-carboxamide, but the reaction is inefficient. What factors could be affecting my results?

Answer:

Palladium-catalyzed C-H functionalization is a powerful tool, but it is sensitive to several factors. Low efficiency can often be attributed to catalyst deactivation, suboptimal additives, or challenging substrates[7].

Common Causes and Solutions:

  • Catalyst Loading and Reaction Time: Forcing conditions may be necessary for certain substrates.

    • Troubleshooting:

      • For less reactive aryl iodides or substituted benzofuran substrates, increasing the catalyst loading (e.g., to 10 mol% Pd(OAc)2) and extending the reaction time (e.g., to 24 hours) may be required to achieve high yields[7].

  • Essential Co-additive: The presence of a silver salt is often crucial.

    • Troubleshooting:

      • Control experiments have shown that AgOAc is an essential co-additive for this reaction. In its absence, the yield can be as low as 5%[7]. Ensure that 1.5 equivalents of AgOAc are used for optimal results[7].

  • Substrate Scope: The electronic properties of the coupling partners play a significant role.

    • Troubleshooting:

      • Aryl iodides with electron-donating substituents tend to give higher yields and require shorter reaction times[8].

      • Aryl iodides with halogen substituents may result in lower yields[7].

      • Strongly electron-withdrawing groups on the aryl iodide, such as a nitro group, can lead to complex reaction mixtures and low yields of the desired product[9].

Optimized C-H Arylation Conditions

ParameterReagent/ConditionAmount/Value
Benzofuran Substrate N-(quinolin-8-yl)benzofuran-2-carboxamide1.0 equiv.
Arylating Agent (Hetero)aryl iodide3.0 equiv.
Catalyst Pd(OAc)25-10 mol%
Additive 1 AgOAc1.5 equiv.
Additive 2 NaOAc1.0 equiv.
Solvent CPME0.5 M
Temperature 110°C
Atmosphere Inert
Issue 4: Challenges in the Hydrolysis of Benzofuran-2-Carboxylic Acid Esters

Question: I have successfully synthesized my benzofuran-2-carboxylic acid ester, but I am struggling to hydrolyze it to the corresponding carboxylic acid. What are the best practices for this conversion?

Answer:

The hydrolysis of esters to carboxylic acids is a fundamental transformation, but it can be challenging, especially with sterically hindered esters or substrates with sensitive functional groups[10][11].

Common Causes and Solutions:

  • Reaction Conditions: Both acidic and basic conditions can be employed for hydrolysis[11][12].

    • Troubleshooting:

      • Base-catalyzed hydrolysis (saponification) is often preferred as it is irreversible[11]. A common procedure involves refluxing the ester with an aqueous or alcoholic solution of a strong base like NaOH or KOH, followed by acidic work-up[13].

      • Acid-catalyzed hydrolysis is a reversible process and may not go to completion[12]. It is typically carried out by heating the ester in the presence of a strong acid like H2SO4 or HCl in an aqueous solution.

  • Steric Hindrance: Bulky groups near the ester functionality can hinder the approach of the nucleophile (hydroxide or water), making hydrolysis difficult[10].

    • Troubleshooting:

      • For hindered esters, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a co-solvent to increase solubility.

General Protocol for Base-Catalyzed Hydrolysis:

  • Dissolve the benzofuran-2-carboxylic acid ester in a suitable solvent like ethanol.

  • Add an aqueous solution of a strong base (e.g., 30% potassium hydroxide)[13].

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid[13].

  • Isolate the product by filtration.

Visualizing Workflows and Mechanisms

To further aid in understanding the synthetic processes, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Perkin_Rearrangement_Workflow Start 3-Halocoumarin Reaction Microwave Reactor (NaOH, Ethanol, 300W, 79°C, 5 min) Start->Reaction Reactants Workup Acidic Work-up (HCl) Reaction->Workup Crude Product Product Benzofuran-2-Carboxylic Acid Workup->Product Final Product

Caption: Workflow for Microwave-Assisted Perkin Rearrangement.

CH_Arylation_Workflow cluster_reaction C-H Arylation Reaction cluster_workup Purification Benzofuran-2-carboxamide Benzofuran-2-carboxamide ReactionVial Reaction at 110°C Benzofuran-2-carboxamide->ReactionVial Purification Column Chromatography or Soxhlet Extraction ReactionVial->Purification Aryl Iodide Aryl Iodide Aryl Iodide->ReactionVial Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->ReactionVial AgOAc AgOAc AgOAc->ReactionVial NaOAc NaOAc NaOAc->ReactionVial CPME (Solvent) CPME (Solvent) CPME (Solvent)->ReactionVial C3-Arylated Product C3-Arylated Product Purification->C3-Arylated Product

Caption: Experimental Workflow for Pd-Catalyzed C3-H Arylation.

Perkin_Mechanism Coumarin 3-Halocoumarin RingOpening Base-catalyzed ring fission Coumarin->RingOpening Intermediate Phenoxide anion intermediate RingOpening->Intermediate Cyclization Intramolecular nucleophilic attack Intermediate->Cyclization Product Benzofuran-2-carboxylate Cyclization->Product Acidification Acidification (H+) Product->Acidification FinalProduct Benzofuran-2-carboxylic acid Acidification->FinalProduct

Caption: Simplified Mechanism of the Perkin Rearrangement.

References

Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question 1: I am experiencing very low to no yield of the final product after the cyclization step. What could be the cause?

Low conversion is a common issue in benzofuran synthesis, often stemming from problems with reagents, reaction conditions, or the starting materials.

Possible Causes & Solutions

Problem IDProbable Cause(s)Suggested Solution(s)Expected Outcome
LY-01 Ineffective Dehydrating/Cyclizing Agent: The agent used (e.g., acetic anhydride, polyphosphoric acid) may be old, hydrated, or not potent enough for the specific substrate.- Use a fresh, unopened bottle of the dehydrating agent. - Consider screening alternative cyclizing agents. For instance, if acetic anhydride is ineffective, a stronger agent like polyphosphoric acid (PPA) or Eaton's reagent might be required.Increased conversion to the desired benzofuran product.
LY-02 Presence of Moisture: Benzofuran ring closure reactions are often sensitive to water, which can quench reagents or lead to side reactions.- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]Improved reaction efficiency and reduced side product formation.
LY-03 Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of starting materials or products.- Gradually increase the reaction temperature in increments of 10-20°C to find the optimal point.[1] - If decomposition is suspected, try lowering the temperature and extending the reaction time.An optimal balance between reaction rate and product stability, leading to higher yield.
LY-04 Poor Quality Starting Material: The precursor, such as a substituted phenoxypropanoic acid, may contain impurities that inhibit the cyclization.- Purify the precursor by recrystallization or column chromatography before the cyclization step. - Confirm the purity and identity of the precursor using techniques like NMR or melting point analysis.A cleaner reaction with fewer side products and improved yield of the target compound.

Question 2: My reaction is working, but I am getting a significant amount of side products, making purification difficult. How can I improve the selectivity?

Side product formation is frequently caused by competing reaction pathways or harsh reaction conditions.[2]

Possible Causes & Solutions

Problem IDProbable Cause(s)Suggested Solution(s)Expected Outcome
SP-01 Harsh Reaction Conditions: High temperatures or highly acidic conditions can cause decomposition, polymerization, or undesired side reactions like demethylation of the methoxy group.- Attempt the reaction at a lower temperature for a longer duration. - If using a strong acid catalyst, reduce its concentration or switch to a milder alternative.Minimized degradation and improved selectivity towards the desired product.
SP-02 Incorrect Stoichiometry: An incorrect ratio of the cyclizing agent or catalyst can lead to incomplete reactions or the formation of intermediates that react further to form impurities.- Carefully control the stoichiometry of the reagents.[2] - A systematic optimization of the reagent ratios may be necessary.Reduced formation of byproducts and a cleaner reaction profile.
SP-03 Air/Oxidative Sensitivity: Phenolic intermediates or the final product might be susceptible to oxidation, leading to colored impurities.- Degas solvents before use to remove dissolved oxygen.[1] - Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.A cleaner product with less coloration and easier purification.

Question 3: The final product is difficult to purify. Standard crystallization and chromatography techniques are not effective. What can I do?

Purification can be challenging due to the presence of structurally similar impurities or unfavorable physical properties of the product.[2]

Possible Causes & Solutions

Problem IDProbable Cause(s)Suggested Solution(s)Expected Outcome
P-01 Co-eluting Impurities: Impurities have a similar polarity to the product, making separation by standard silica gel chromatography difficult.- Try a different stationary phase, such as alumina (basic or neutral).[2] - Use a shallow solvent gradient during column chromatography to improve separation.[2] - Consider preparative HPLC for very difficult separations.[2]Improved separation and isolation of the pure compound.
P-02 Product Oiling Out: The product fails to crystallize and instead forms an oil.- Screen a wide range of solvent systems for recrystallization (e.g., ethyl acetate/hexanes, acetone/water, ethanol). - Try trituration with a non-polar solvent like hexanes or pentane to induce solidification. - Use a seed crystal if one is available.Successful crystallization and purification of the final product.
P-03 Acidic Product on Silica Gel: The carboxylic acid group can interact strongly with the acidic silica gel, leading to streaking and poor separation.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[2] - Alternatively, add a small percentage of acetic or formic acid to the mobile phase to suppress ionization.Sharper bands and more efficient separation during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective method is the Perkin-Oglialoro modification or a similar intramolecular cyclization. This typically involves heating a precursor like 2-(2-formyl-5-methoxyphenoxy)propanoic acid with a dehydrating agent such as acetic anhydride and a base like sodium acetate.[3] This method facilitates an intramolecular condensation to form the benzofuran ring.

Q2: Which parameters are most critical to control for maximizing the yield?

The most critical parameters are temperature, reaction time, and the purity of reagents. The cyclization step is often temperature-sensitive; too low a temperature results in an incomplete reaction, while excessive heat can cause decomposition. Ensuring anhydrous conditions is also crucial, as moisture can significantly lower the yield.[1]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to track the disappearance of the starting material and the appearance of the product spot. Staining with a UV lamp and a potassium permanganate dip can help visualize the spots. For more quantitative analysis, HPLC can be used.

Q4: What are the expected spectroscopic signatures for this compound?

While specific shifts can vary with the solvent, you should generally expect:

  • ¹H NMR: Signals for the methyl group (singlet, ~2.5 ppm), the methoxy group (singlet, ~3.9 ppm), aromatic protons on the benzofuran ring, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Resonances for the carboxylic acid carbonyl, aromatic carbons, and the methyl and methoxy carbons.

  • Mass Spec (ESI-): A molecular ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 205.

Q5: Are there any specific safety precautions I should take?

Yes. Many reagents used in this synthesis are corrosive or toxic.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water.

  • Solvents: Use solvents like dichloromethane and DMF in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization

This protocol is adapted from a standard procedure for benzofuran synthesis.[3]

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the precursor, 2-(2-Formyl-5-methoxyphenoxy)propanoic acid (1.0 eq).

  • Reagents: Add anhydrous sodium acetate (2.0 eq) and acetic anhydride (5.0 eq).

  • Reaction: Heat the reaction mixture to 140-145°C under a nitrogen atmosphere.

  • Monitoring: Stir the mixture vigorously at this temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product SM1 2-(2-Formyl-5-methoxyphenoxy) propanoic acid R1 Intramolecular Cyclization (140-145°C, 4-6h) SM1->R1 SM2 Acetic Anhydride SM2->R1 SM3 Sodium Acetate SM3->R1 W1 Aqueous Quench R1->W1 W2 Solvent Extraction W1->W2 P1 Recrystallization / Chromatography W2->P1 FP 6-Methoxy-3-methyl-1-benzofuran -2-carboxylic acid P1->FP

Troubleshooting_Workflow

Critical_Parameters

References

"purification techniques for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques is employed to achieve high purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, in syntheses starting from substituted phenols and acetoacetic esters, incompletely cyclized intermediates or over-alkylated products might be present.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a filtration and recrystallization step. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, leading to lower yields.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a strong indication of the presence of impurities. Further purification steps, such as another recrystallization from a different solvent system or column chromatography, are recommended to improve the purity of the compound.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. The solvent may be too nonpolar, or the concentration of the solution is too high. Impurities may also be inhibiting crystallization.Add a small amount of a more polar co-solvent. Dilute the solution with more hot solvent. Try to purify the crude material by another method (e.g., acid-base extraction) before recrystallization.
No crystals form upon cooling. The solution is not supersaturated; the compound may be too soluble in the chosen solvent even at low temperatures.Try adding a seed crystal of pure product. Gently scratch the inside of the flask with a glass rod at the solution-air interface. Concentrate the solution by evaporating some of the solvent and re-cool. Consider a different solvent or a mixed-solvent system.
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to recover a second crop of crystals, which may require separate purity analysis.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor separation of the product from impurities. The eluent system is not optimized for the separation. The column may be overloaded with the crude sample.Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that gives good separation between the product and impurities. Use a larger column or load less crude material.
Product is not eluting from the column. The eluent is not polar enough to move the carboxylic acid product.Gradually increase the polarity of the eluent. A common strategy is to start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For highly retained compounds, adding a small percentage of acetic acid to the eluent can help to protonate the carboxylic acid and reduce tailing.
Streaking or tailing of the product spot on TLC and column. The carboxylic acid group is interacting strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying the crude product when it is a solid and contains moderately polar or nonpolar impurities.

Methodology:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

Methodology:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified this compound thoroughly.

Protocol 3: Flash Column Chromatography

This technique is useful for separating the product from impurities with different polarities. Based on procedures for similar compounds, a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether is a good starting point.[1]

Methodology:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 25-30% ethyl acetate.[1]

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical solvent systems that can be employed for the purification of benzofuran carboxylic acid derivatives. The optimal choice will depend on the specific impurities present.

Purification Technique Solvent/Eluent System Typical Application Reference
Recrystallization Ethanol/WaterGeneral purpose purification of solid crude product.General Knowledge
Recrystallization EthanolFor purification of related methyl ester derivatives.[2]
Column Chromatography Ethyl Acetate/Hexanes (e.g., 25% EtOAc)Separation from less polar and moderately polar impurities.[1]
Column Chromatography Chloroform/MethanolPurification of related methyl ester derivatives.[2]
Acid-Base Extraction Ethyl Acetate/Aqueous NaHCO₃ or NaOHRemoval of neutral or basic impurities.General Knowledge

Visualizations

Purification_Workflow Crude Crude Product Assess Assess Purity (TLC, Melting Point) Crude->Assess PurificationChoice Choose Purification Method Assess->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization Solid with minor impurities Column Column Chromatography PurificationChoice->Column Complex mixture AcidBase Acid-Base Extraction PurificationChoice->AcidBase Neutral/basic impurities Analyze Analyze Purity (TLC, Melting Point, NMR) Recrystallization->Analyze Column->Analyze AcidBase->Analyze Pure Pure Product Analyze->PurificationChoice Further purification needed Analyze->Pure Purity acceptable

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Success OilingOut Product Oils Out Observe->OilingOut Problem NoCrystals No Crystals Form Observe->NoCrystals Problem Filter Filter and Dry Crystals Crystals->Filter ActionOiling Re-heat and add more solvent or a co-solvent OilingOut->ActionOiling ActionNoCrystals Concentrate solution or add seed crystal NoCrystals->ActionNoCrystals ActionOiling->Cool ActionNoCrystals->Cool

References

Technical Support Center: Optimization of Benzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of benzofuran ring formation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue in benzofuran synthesis and can originate from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The catalyst, particularly in metal-catalyzed reactions, may be inactive or degraded.[1][2]

    • Palladium-based catalysts: Ensure the quality of the palladium source (e.g., Pd(OAc)₂) and ligands. For reactions like the Sonogashira coupling followed by cyclization, a co-catalyst such as copper iodide (CuI) can be crucial.[1] Consider using fresh catalyst and maintaining anaerobic conditions to prevent deactivation.[1][2]

    • Copper-based catalysts: The oxidation state of copper is critical for success. Verify that the correct copper salt is being used.[1]

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction rate and selectivity.[1] Some palladium-catalyzed reactions require elevated temperatures (e.g., 90-100 °C), while others may need milder conditions to prevent decomposition of starting materials or products.[1][2] A gradual increase in temperature can be tested.[2]

  • Incorrect Solvent or Base: The choice of solvent and base is critical and can significantly impact the reaction outcome.[1]

    • Solvents: Common solvents for palladium-catalyzed reactions include toluene, DMF, and acetonitrile.[1] Acetonitrile has been noted as a "greener" and effective solvent in certain oxidative couplings.[1][3] Solvents should be degassed to remove oxygen, which can poison palladium catalysts.[2]

    • Bases: Bases such as cesium carbonate (Cs₂CO₃), triethylamine (NEt₃), or sodium carbonate (Na₂CO₃) are frequently used.[1] The strength and stoichiometry of the base should be optimized.

  • Poor Quality of Starting Materials: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[1] Ensure all reagents are pure and dried appropriately.[2]

  • Reaction Time: Reaction times can vary from a few hours to over 20 hours.[1] It is important to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and prevent product degradation from prolonged heating.[1]

G start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst catalyst->fresh_catalyst screen_ligands Screen Ligands catalyst->screen_ligands vary_temp Vary Temperature conditions->vary_temp screen_solvents Screen Solvents conditions->screen_solvents screen_bases Screen Bases conditions->screen_bases purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry reagents->adjust_stoichiometry analyze_byproducts Analyze Byproducts (e.g., GC-MS) side_reactions->analyze_byproducts reduce_homocoupling Reduce Homocoupling (e.g., slow addition) side_reactions->reduce_homocoupling

Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a substantial amount of side products. How can I improve the selectivity towards the desired benzofuran?

Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts.[1][3] Monitor the reaction closely and aim for the shortest time and lowest temperature that allows for complete consumption of the starting material.

  • Ligand Selection: In metal-catalyzed reactions, the choice of ligand is crucial for selectivity.[1] Ligands can modify the steric and electronic environment of the metal center, thereby directing the reaction towards the desired product.[1]

  • Oxidant Choice: In oxidative coupling reactions, the nature and amount of the oxidant are critical. For instance, in some syntheses of dihydrobenzofuran neolignans, Ag₂O was found to be more efficient than other silver(I) reagents.[1][3]

  • Homocoupling of Alkynes: In Sonogashira-type reactions, the homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[2] This can sometimes be minimized by the slow addition of the alkyne to the reaction mixture.[2]

Issue 3: Reaction Fails with Specific Substrates

Question: The reaction works for some of my substrates but gives low yields or fails for others. How can I address these substrate-specific issues?

Answer: The electronic and steric properties of your starting materials can significantly influence the reaction's success.

  • Electronic Effects: The nature of substituents on the aromatic ring (electron-donating vs. electron-withdrawing) can impact the reaction rate and yield.[1] For example, in some palladium-promoted syntheses, electron-donating groups on salicylaldehydes lead to higher yields, while electron-withdrawing groups can diminish the yield in other reaction types.[1][4][5]

  • Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of the catalyst or other reagents, resulting in lower yields.[1] In such cases, using a less bulky catalyst, a different ligand, or applying more forcing conditions (e.g., higher temperature) might be necessary.[1]

Frequently Asked Questions (FAQs)

1. What are the most common catalytic systems for benzofuran ring formation?

The most prevalent methods often employ transition metal catalysts.[5][6]

  • Palladium-based catalysts: These are versatile and widely used, often in combination with a copper co-catalyst, for reactions like the Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization.[2][6]

  • Copper-based catalysts: These offer a cost-effective alternative and are used for the direct oxidative annulation of phenols and alkynes, and for the coupling of o-halophenols with various partners.[2][6][7]

  • Other metals: Gold, rhodium, and iron catalysts have also been successfully used for specific benzofuran syntheses.[1][4]

2. What are some common starting materials for benzofuran synthesis?

Several classes of compounds can serve as precursors to the benzofuran ring system.[2]

  • o-Halophenols and terminal alkynes: Used in palladium/copper-catalyzed Sonogashira coupling followed by cyclization.[2]

  • Salicylaldehydes: Can be reacted with reagents like α-halo ketones or ethyl diazoacetate.[2][4]

  • Phenols and alkynes: Can undergo direct oxidative annulation, often with copper catalysts.[2]

  • o-Alkynylphenols: These intermediates can undergo intramolecular cyclization, sometimes under metal-free basic conditions.[2]

3. How can I monitor the progress of my benzofuran synthesis?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to identify intermediates or byproducts, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly valuable.[1]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on benzofuran synthesis, highlighting the impact of different reaction parameters.

Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Starting MaterialsCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
o-Iodophenol, Phenylacetylene(PPh₃)PdCl₂, CuIEt₃NEt₃NReflux-High[6]
2-Iodophenol, Terminal AlkynePd(OAc)₂, LigandCs₂CO₃Toluene90-High[1][4]
Imidazo[1,2-a]pyridines, CoumarinsPd(OAc)₂, Cu(OTf)₂·H₂O-DMF--Efficient[4][5]
2-Chlorophenols, Terminal AlkynesPd-dihydroxyterphenylphosphine----Good[8]

Table 2: Copper-Catalyzed Synthesis of Benzofurans

Starting MaterialsCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
o-Hydroxyaldehyde, Terminal AlkyneCuIK₂CO₃DMF80-1204-12Good[7]
Phenols, AlkynesCopper Catalyst----Good[2]
o-Hydroxy Aldehydes, Amines, AlkynesCuI-DES--70-91[4][5]
2-Haloaromatic KetonesCuI----Good[9]

Table 3: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignans

SubstrateOxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Methyl p-coumarateAg₂O (0.5)AcetonitrileReflux4Good[3]
Methyl ferulateAg₂O (0.5)AcetonitrileReflux4Good[3]
PhenylpropanoidsAg₂O (0.5)Benzene/AcetoneRT2031[3]
PhenylpropanoidsAg₂O (0.7)CH₂Cl₂RT20-2432[3]

Experimental Protocols

1. General Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization [6]

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

G cluster_0 Reaction Setup cluster_1 Workup and Purification a Add o-iodophenol, alkyne, and Et3N to flask b Add (PPh3)PdCl2 and CuI a->b c Reflux under inert atmosphere b->c d Cool to room temperature c->d Monitor by TLC e Concentrate under reduced pressure d->e f Purify by column chromatography e->f g g f->g Obtain pure benzofuran

Workflow for Sonogashira coupling and cyclization.

2. General Protocol for Copper-Catalyzed Synthesis from o-Hydroxy Aldehydes in a Deep Eutectic Solvent (DES) [6]

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Stir the mixture at the optimized temperature and monitor the reaction by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.

References

"side product formation in the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on side product formation and offering potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete Cyclization: The intramolecular condensation may not have gone to completion, leaving unreacted starting material.- Increase Reaction Time: Prolong the heating period to ensure the reaction proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 135-145°C) to facilitate efficient cyclization.[1]
Side Reactions: Formation of byproducts such as decarboxylated or polymeric materials can reduce the yield of the target compound.- Control Temperature: Avoid excessive temperatures, which can promote side reactions like decarboxylation and self-condensation of the starting aldehyde.- Use High-Purity Reagents: Ensure the starting material, 2-(2-Formyl-5-methoxyphenoxy) propanoic acid, is of high purity to minimize potential side reactions.
Presence of a Major Impurity with a Lower Molecular Weight Decarboxylation: The desired product, a carboxylic acid, may undergo decarboxylation at high temperatures to form 6-Methoxy-3-methyl-1-benzofuran.- Moderate Reaction Temperature: Carefully control the reaction temperature to minimize thermal decarboxylation.- Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures.
Formation of Dark, Resinous Byproducts Self-Condensation of Aldehyde: The aldehyde group in the starting material can undergo self-condensation or polymerization under the basic and high-temperature conditions of the reaction.- Ensure Homogeneous Reaction Mixture: Maintain good stirring to prevent localized overheating and promote the desired intramolecular reaction over intermolecular side reactions.- Purification: These resinous materials can often be removed during workup and purification steps such as filtration and recrystallization.
Difficulty in Product Isolation and Purification Product Solubility: The carboxylic acid product may have limited solubility in the workup solvents.- Adjust pH: During the aqueous workup, carefully acidify the solution to precipitate the carboxylic acid product fully.- Solvent Selection for Recrystallization: Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for recrystallization and purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-(2-Formyl-5-methoxyphenoxy) propanoic acid?

A1: The synthesis typically proceeds via an intramolecular Perkin-like condensation reaction. The reaction is usually carried out in the presence of acetic anhydride and a weak base like sodium acetate. The base abstracts a proton from the α-carbon of the propanoic acid moiety, which then acts as a nucleophile, attacking the aldehyde group to form a five-membered furan ring after dehydration.

Q2: What are the most likely side products in this synthesis?

A2: Based on the reaction conditions, the most probable side products are:

  • 6-Methoxy-3-methyl-1-benzofuran: Formed through the decarboxylation of the desired carboxylic acid product at high temperatures.

  • Polymeric/resinous materials: Resulting from the self-condensation of the aldehyde in the starting material.

  • Unreacted 2-(2-Formyl-5-methoxyphenoxy) propanoic acid: Due to incomplete reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q4: What purification techniques are most effective for isolating the final product?

A4: After the reaction is complete, the typical workup involves quenching the reaction with water, followed by extraction with an organic solvent. The crude product can then be purified by:

  • Acid-base extraction: To separate the carboxylic acid product from neutral impurities.

  • Recrystallization: From a suitable solvent system to obtain a highly pure product.[2]

  • Column chromatography: On silica gel can also be employed for purification if significant impurities are present.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for similar benzofuran syntheses.

Materials:

  • 2-(2-Formyl-5-methoxyphenoxy) propanoic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Methyl tertiary butyl ether (MTBE) or other suitable extraction solvent

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid, acetic anhydride, and anhydrous sodium acetate is heated to 135-145°C.[1]

  • The reaction mixture is stirred at this temperature for a specified time (e.g., 2-4 hours), with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to 0-5°C.[1]

  • Water is carefully added to the cooled mixture, followed by an extraction solvent like MTBE.[1]

  • The mixture is stirred, and the organic and aqueous layers are separated.

  • The aqueous layer is extracted again with the organic solvent.

  • The combined organic layers are washed with water and brine.

  • The organic solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical yields under different reaction conditions. Please note that these are representative values and actual yields may vary.

Starting MaterialReaction ConditionsProductYield (%)
2-(2-Formyl-5-methoxyphenoxy) propanoic acidAcetic anhydride, Sodium acetate, 135-145°C6-Methoxy-3-methyl-1-benzofuran~70% (for the non-carboxylated analogue)[1]
2-(2-Formyl-5-methoxyphenoxy) propanoic acidOptimized conditions with controlled temperature and timeThis compoundExpected to be in a similar range, potentially slightly lower due to possible decarboxylation.

Visualizations

Reaction Pathway and Side Product Formation

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation Start 2-(2-Formyl-5-methoxyphenoxy) propanoic acid Intermediate Intramolecular Cyclization (Perkin-like Condensation) Start->Intermediate Acetic Anhydride, Sodium Acetate, Δ Side2 Self-Condensation Start->Side2 High Temperature, Base Product 6-Methoxy-3-methyl-1-benzofuran- 2-carboxylic acid Intermediate->Product Side1 Decarboxylation Product->Side1 High Temperature Side_Product1 6-Methoxy-3-methyl-1-benzofuran Side1->Side_Product1 Side_Product2 Resinous Byproducts Side2->Side_Product2

Caption: Main reaction pathway and potential side product formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Optimize Reaction: - Increase reaction time - Check temperature control - Use pure reagents Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Identify Byproducts: - Decarboxylation product? - Resinous material? Optimize Purification: - Adjust workup pH - Recrystallization solvent screen Check_Purity->Troubleshoot_Purity Yes End Successful Synthesis Check_Purity->End No Troubleshoot_Yield->Check_Purity Troubleshoot_Purity->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

"stability issues of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The information provided is intended to help address potential stability issues that may be encountered during experimental work in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound in solution?

While specific degradation kinetics for this molecule are not extensively published, potential stability issues can be inferred from the reactivity of its functional groups—the benzofuran ring, the carboxylic acid, and the methoxy group. Key concerns include susceptibility to oxidative degradation of the electron-rich benzofuran ring, pH-dependent stability due to the carboxylic acid moiety, and potential demethylation of the methoxy group under strongly acidic conditions.

Q2: How does pH affect the stability and solubility of this compound?

The carboxylic acid group dictates the compound's pH-dependent solubility and can influence its stability. At pH values below its pKa, the compound will be in its less soluble, protonated form. Conversely, at pH values above its pKa, it will exist as the more soluble carboxylate salt. Extreme pH conditions (both highly acidic and highly alkaline) can promote hydrolysis or other degradative reactions of the benzofuran core.

Q3: Is this compound sensitive to light?

Aromatic and heterocyclic compounds are often susceptible to photodegradation. It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent potential photo-induced degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C), protected from light, and maintained at a pH near neutral, unless experimental conditions require otherwise. The choice of solvent is also critical; stable, aprotic solvents may be preferable for long-term storage.

Troubleshooting Guide

Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time

If you observe a decrease in the expected activity or concentration of your compound in solution, it may be due to chemical degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature, protected from light, and that the container was properly sealed.

  • Analyze by HPLC: Use a High-Performance Liquid Chromatography (HPLC) method to assess the purity of your sample. The appearance of new peaks alongside a decrease in the area of the parent compound peak is indicative of degradation.

  • Conduct a Forced Degradation Study: To identify the cause, expose fresh solutions of the compound to various stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the outcomes by HPLC. This will help pinpoint the specific vulnerabilities of the molecule.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The presence of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) suggests the formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurities. This can provide clues about the degradation pathway. For instance, a loss of 14 Da might suggest demethylation.

  • Review Experimental Conditions: Assess if any of your experimental reagents or conditions could be promoting degradation. For example, strong acids could lead to demethylation of the methoxy group. The benzofuran ring itself may be susceptible to oxidative cleavage.[1]

  • Optimize Solution pH: Prepare buffers at different pH values (e.g., 5, 7, 9) to dissolve your compound and monitor its stability over time to determine the optimal pH range.

Data on Potential Degradation

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Example)Major Degradation Products (Hypothetical m/z)
0.1 M HCl602415%192 (demethylation)
0.1 M NaOH602425%224 (ring opening)
3% H₂O₂252430%222 (oxidation)
Heat80485%Minor impurities
Light (Xenon lamp)254810%Various photoproducts

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

A general reverse-phase HPLC method can be used to monitor the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Forced Degradation Study

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., Xenon lamp).

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by the HPLC method described above.

Visualizing Potential Degradation Pathways and Workflows

Diagram 1: Hypothetical Degradation Pathways

A This compound B Demethylation Product (6-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid) A->B  Strong Acid (e.g., HCl) C Oxidative Ring Cleavage Products A->C  Oxidizing Agent (e.g., H2O2) D Photodegradation Products A->D  Light Exposure

Caption: Potential degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

A Instability Observed (e.g., loss of potency, new HPLC peaks) B Verify Storage and Handling (Temp, Light, pH) A->B C Conduct Forced Degradation Study B->C D Identify Degradation Pathway (LC-MS analysis) C->D E Optimize Formulation/Storage (Adjust pH, add antioxidants, protect from light) D->E F Problem Resolved E->F

Caption: A logical workflow for addressing stability issues.

References

"resolving impurities in 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Our aim is to help you resolve common impurities and other issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Common impurities can originate from starting materials, side-reactions, or degradation of the final product. These may include:

  • Unreacted Starting Materials: Such as 2-hydroxy-4-methoxyacetophenone or related phenoxyacetic acid derivatives.

  • Incomplete Cyclization Products: Open-ring intermediates that have not fully cyclized to the benzofuran core.

  • Coumarin Byproducts: Formation of coumarin derivatives can occur as a side reaction in Perkin-like synthesis conditions.

  • Decarboxylation Products: The final carboxylic acid may decarboxylate under harsh thermal conditions.

  • Isomeric Impurities: If the initial substituted phenol is not pure, isomers with the methoxy group at a different position on the aromatic ring can be formed.

  • Residual Solvents and Reagents: Acetic anhydride, sodium acetate, and solvents used during the reaction and workup can be present in the final product.

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile and thermally labile compounds, making it a primary tool for purity assessment.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for non-volatile compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of impurities, which is crucial for their identification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reaction Conditions Ensure all reagents, especially bases like sodium acetate, are fresh and anhydrous. Optimize the stoichiometry of the reactants.
Product Loss During Workup Minimize the number of transfers between vessels. Ensure efficient extraction by performing multiple extractions with the appropriate solvent.
Issue 2: Presence of Unexpected Peaks in HPLC or NMR Spectra
Possible Cause Recommended Solution
Unreacted Starting Materials Optimize reaction time and temperature. Ensure the purity of starting materials before beginning the synthesis.
Formation of Side Products (e.g., Coumarins) Adjust the reaction conditions, such as the base and solvent, to favor the desired benzofuran formation. The Perkin rearrangement, for instance, can sometimes be sensitive to reaction parameters.
Product Degradation Avoid excessive heat during reaction and purification steps. Use milder purification techniques if possible.
Residual Solvents Ensure the product is thoroughly dried under high vacuum after purification.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Recommended Solution
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures to achieve better separation. A shallower solvent gradient during column chromatography can also improve resolution.
Product is an Oil Instead of a Solid The presence of minor impurities can sometimes prevent crystallization. Try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and cooling it. Scratching the inside of the flask with a glass rod can also help initiate crystallization. If this fails, re-purification by column chromatography may be necessary.
Product is Insoluble in Common Solvents Test a range of solvents to find a suitable one for recrystallization. If the product is highly insoluble, purification via conversion to a more soluble salt, followed by regeneration of the free acid, could be an option.

Experimental Protocols

Synthesis of this compound via Perkin-like Reaction

This protocol is based on general methods for synthesizing benzofuran-2-carboxylic acids.

Materials:

  • 2-(2-Formyl-5-methoxyphenoxy)propanoic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid, acetic anhydride, and anhydrous sodium acetate is heated at 135-145°C with stirring.[2]

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and water is added.

  • The crude product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is then hydrolyzed by heating with a solution of sodium hydroxide in ethanol.

  • After hydrolysis, the ethanol is evaporated, and the residue is dissolved in water and acidified with HCl to precipitate the carboxylic acid.

  • The precipitate is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Analytical Techniques for Impurity Detection
Technique Purpose Typical Observations for Impurities
HPLC Purity assessment and quantification of impurities.Additional peaks with different retention times from the main product.
¹H NMR Structural elucidation of the product and impurities.Unexplained signals in the spectrum, or integration values that do not match the expected structure.
¹³C NMR Confirmation of the carbon skeleton and identification of carbon-containing impurities.Extra peaks that do not correspond to the carbons of the target molecule.
LC-MS Identification of the molecular weight of impurities.Peaks in the mass spectrum corresponding to the molecular ions of potential impurities.

Visualizations

Logical Workflow for Impurity Identification and Resolution

Impurity_Detected Impurity Detected (e.g., via HPLC, NMR) Characterize_Impurity Characterize Impurity (LC-MS, NMR) Impurity_Detected->Characterize_Impurity Identify_Source Identify Source of Impurity Characterize_Impurity->Identify_Source Starting_Material Unreacted/Impure Starting Material Identify_Source->Starting_Material Analysis of starting materials shows impurities Side_Reaction Side-Reaction Product Identify_Source->Side_Reaction Impurity structure suggests a known side-reaction Degradation Product Degradation Identify_Source->Degradation Impurity appears after prolonged heating/storage Purify_Starting_Material Re-purify Starting Materials Starting_Material->Purify_Starting_Material Optimize_Reaction Optimize Reaction Conditions Side_Reaction->Optimize_Reaction Modify_Workup Modify Workup/ Purification Degradation->Modify_Workup Impurity_Resolved Impurity Resolved Optimize_Reaction->Impurity_Resolved Purify_Starting_Material->Impurity_Resolved Modify_Workup->Impurity_Resolved

Caption: A logical workflow for identifying and minimizing impurities.

Experimental Workflow for Synthesis and Purification

Start Starting Materials Reaction Cyclization Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Analysis Purity Analysis (HPLC, NMR) Purification->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Pure_Product Pure Product Troubleshoot->Purification Purity < 98% Troubleshoot->Pure_Product Purity > 98%

Caption: General workflow for the synthesis and purification process.

References

Technical Support Center: Optimizing Catalyst Selection for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to optimizing catalyst selection for the synthesis of benzofuran derivatives. This valuable heterocyclic motif is a core component in numerous natural products and pharmaceutical agents.[1][2][3] This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experimental work.

Troubleshooting Guides

This section addresses specific challenges you may encounter during benzofuran synthesis, offering potential causes and actionable solutions in a clear question-and-answer format.

Issue 1: Low or No Product Yield in Metal-Catalyzed Synthesis

Question: My palladium or copper-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common hurdle in benzofuran synthesis and can arise from multiple factors. A systematic evaluation of your reaction parameters is essential.[4][5]

Probable Cause Suggested Solutions
Catalyst Inactivity Use a freshly opened or recently purchased catalyst. Ensure proper storage under an inert atmosphere. Consider screening different catalyst sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd₂(dba)₃, CuI, CuCl). For Sonogashira coupling, ensure the presence and quality of a co-catalyst like copper iodide (CuI).[4][5]
Inappropriate Ligand The choice of ligand is critical for stabilizing the metal catalyst and influencing its reactivity.[4] For palladium-catalyzed reactions, screen various phosphine ligands (e.g., PPh₃, PCy₃) with different steric and electronic properties. In some cases, a "ligand-free" approach might be effective.[6][7]
Suboptimal Reaction Conditions Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 80-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[5][8] Solvent: The polarity of the solvent can significantly impact reaction rate and yield. Commonly used solvents include DMF, DMSO, toluene, and acetonitrile.[6][8] Greener alternatives like deep eutectic solvents (DES) are also being explored.[1][7] Base: The choice of base is often substrate-dependent. Screen common inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine) bases.[8]
Air and Moisture Sensitivity Many organometallic catalysts are sensitive to air and moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.[8]
Substrate Reactivity The electronic properties of your starting materials can significantly influence the reaction outcome. Electron-donating groups on the phenol ring may enhance reactivity, while electron-withdrawing groups can sometimes decrease the reaction rate.[5][8] Consider modifying the substrate or choosing a more robust catalytic system.
Issue 2: Poor Regioselectivity in Substituted Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials.[5]

Probable Cause Suggested Solutions
Steric and Electronic Effects The inherent directing effects of substituents on the phenol and the steric bulk of the reactants play a significant role. Analyze the electronic nature (electron-donating vs. electron-withdrawing) and steric hindrance of your substrates to predict the likely outcome. For unsymmetrical alkynes, the choice of catalyst and ligands can influence which carbon atom participates in the cyclization.[5]
Catalyst and Ligand Control The catalyst and its ligands create a specific steric and electronic environment that can favor the formation of one regioisomer over another.[5] A thorough screening of different catalysts (e.g., palladium, copper, gold) and a diverse set of ligands with varying steric and electronic properties is highly recommended to control the regioselectivity.[5]
Reaction Conditions Fine-tuning the reaction temperature and solvent can sometimes influence the regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific benzofuran synthesis?

A1: The optimal catalyst depends heavily on the chosen synthetic route and the nature of your starting materials.[4]

  • Palladium catalysts are versatile and widely used for methods like Sonogashira and Heck couplings followed by intramolecular cyclization.[1][6]

  • Copper catalysts offer a more cost-effective alternative and are frequently employed for intramolecular cyclizations involving O-arylation and couplings of o-halophenols.[1][9][10]

  • Reviewing recent literature for similar transformations with comparable substrates is the best practice for selecting a suitable catalyst system.[4]

Q2: What is the role of ligands in palladium-catalyzed benzofuran synthesis?

A2: Ligands are crucial as they stabilize the palladium catalyst, modulate its reactivity, and control the selectivity of the reaction.[4] They can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which can be critical for achieving high yields and preventing the formation of side products.[4]

Q3: Are there more environmentally friendly ("green") methods for benzofuran synthesis?

A3: Yes, there is ongoing research to develop more sustainable synthetic methods. This includes the use of less hazardous solvents like acetonitrile or deep eutectic solvents, and the development of recyclable catalyst systems.[4][7] Catalyst-free methods, which often rely on bases or thermal conditions, are also considered a greener alternative as they avoid the use of heavy metals.[11]

Q4: My reaction works for some substrates but fails for others. How do I address substrate-specific issues?

A4: Substrate scope can be a significant challenge. If a reaction fails with a new substrate, consider the electronic and steric differences from the successful substrates. Electron-withdrawing groups may require a more active catalyst or harsher reaction conditions. Conversely, highly reactive substrates might lead to side product formation, necessitating milder conditions. A systematic re-optimization of the reaction conditions (catalyst, ligand, solvent, base, temperature) for the specific problematic substrate is often necessary.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to provide a direct comparison of different catalytic systems for benzofuran synthesis.

Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives [4]

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF1001285
2(PPh₃)PdCl₂ / CuIEt₃NToluene80892
3Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101678
4Pd(OAc)₂ / bpy-Toluene90-58-94
5Pd(PPh₃)₄LiOtBuAcetonitrile---

Yields are representative and can vary based on specific substrates.

Table 2: Copper-Catalyzed Benzofuran Synthesis

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI-DES80-100--
2CuClDBUDMF--45-93
3CuI-Et₃NReflux--
4Copper-TMEDA-Water--Good to Excellent

Yields are representative and can vary based on specific substrates.[1][6][7][10]

Experimental Protocols

General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][5]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at reflux and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.

General Protocol for Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)

This protocol outlines a greener approach to benzofuran synthesis.[1]

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating until a clear, homogeneous liquid forms.

  • Reaction Setup: To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor by TLC.

  • Extraction: After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (e.g., o-halophenol, alkyne) reagents Choose Catalyst System (e.g., Pd/Cu, Ligand, Base) start->reagents solvent Select Solvent reagents->solvent setup Reaction Setup (Inert Atmosphere) solvent->setup run Run Reaction (Temperature Control) setup->run monitor Monitor Progress (TLC/GC-MS) run->monitor monitor->run Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Benzofuran purify->product troubleshooting_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Yield? check_catalyst Check Catalyst Activity (Freshness, Storage) start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp analyze_electronics Analyze Substrate Electronics (Donating vs. Withdrawing) start->analyze_electronics screen_ligands Screen Ligands check_catalyst->screen_ligands check_cocatalyst Verify Co-catalyst (if any) screen_ligands->check_cocatalyst optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_base Optimize Base optimize_solvent->optimize_base check_inert Ensure Inert Atmosphere optimize_base->check_inert

References

Validation & Comparative

"comparative analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid with other anticancer agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of benzofuran derivatives, a promising class of heterocyclic compounds, with established chemotherapeutic agents. While specific experimental data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not currently available in peer-reviewed literature, this guide utilizes data from structurally related benzofuran compounds to offer a valuable comparative framework. The data presented herein is intended to highlight the therapeutic potential of the benzofuran scaffold and to provide standardized protocols for the evaluation of novel anticancer candidates.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against a panel of human cancer cell lines, alongside the IC50 values for the widely used anticancer drug, Doxorubicin. Lower IC50 values are indicative of greater cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives Against Human Cancer Cell Lines

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Halogenated Benzofuran 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia)5[1]
HL60 (acute promyelocytic leukemia)0.1[1]
Benzofuran-2-carboxamide DerivativeN-phenethyl carboxamideMCF-7 (breast adenocarcinoma)1.136[1]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[2]
2-(pyrazolyl)benzofuran 91m2,4-dichloro substitution on benzylideneHeLa (cervical cancer)0.60[3]
Benzofuran-2-carboxamide 50g6-methoxy substitutionHCT-116 (colon cancer)0.87[3]
HeLa (cervical cancer)0.73[3]
A549 (lung cancer)0.57[3]
Benzofuran-based carboxylic acid 44bMDA-MB-231 (breast cancer)2.52[3]

Table 2: In Vitro Cytotoxicity of Doxorubicin Against Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference(s)
HeLa (cervical cancer)1.00[4]
A549 (lung cancer)1.50[4]
PC3 (prostate cancer)8.00[4]
LNCaP (prostate cancer)0.25[4]
MCF-7 (breast cancer)2.50[4]
HepG2 (liver cancer)12.18[4]
MDA-MB-231 (breast cancer)2.36[3]

Experimental Protocols

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.

MTT Cell Viability Assay

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound)

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the various concentrations of the test compounds and Doxorubicin to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of potential anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture compound_prep 2. Compound Dilution cell_seeding 3. Cell Seeding in 96-well Plates treatment 4. Treatment with Test Compounds cell_seeding->treatment mtt_addition 5. MTT Addition treatment->mtt_addition incubation 6. Incubation (3-4h) mtt_addition->incubation solubilization 7. Formazan Solubilization incubation->solubilization absorbance_reading 8. Absorbance Reading (570nm) solubilization->absorbance_reading data_analysis 9. IC50 Calculation absorbance_reading->data_analysis

In vitro screening workflow for anticancer compounds.
Plausible Signaling Pathway

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram depicts a simplified, plausible signaling pathway for benzofuran-induced apoptosis.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Outcome benzofuran Benzofuran Derivative bax Bax Activation benzofuran->bax bcl2 Bcl-2 Inhibition benzofuran->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Benzofuran-induced intrinsic apoptosis pathway.

References

Unveiling the Anticancer Potential of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, benzofuran scaffolds have emerged as a privileged structural motif, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives, with a focus on their anticancer properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Structure-Activity Relationship: Insights from Cytotoxicity Screening

Recent studies have begun to elucidate the structural requirements for the cytotoxic activity of this compound derivatives. A key investigation into halogenated derivatives of a closely related scaffold, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has provided valuable insights. The findings from this research are particularly relevant as one of the tested compounds features a methoxy group, aligning with the core structure of interest.

The study evaluated the in vitro cytotoxicity of two key derivatives against a panel of seven human cancer cell lines: SW480 and SW620 (colon), HCT116 (colon), HepG2 (liver), PC3 (prostate), A549 (lung), and MDA-MB-231 (breast). The results, summarized in the table below, highlight the influence of specific substitutions on anticancer activity.

Compound IDChemical StructureModification from CoreCell LineIC50 (µM)[1]
Core Structure This compound---
Compound 7 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHydroxy at C5, Chloro at C4, Dichloroacetyl at C6A549Most Promising
Compound 8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateMethoxy at C5, Dibromoacetyl at C6A549Significant Activity
HepG2Significant Activity

Note: The core structure for the derivatives in the table is methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. Compound 8, with its 5-methoxy group, is a close analog to the topic of this guide.

The data indicates that halogenation, particularly the introduction of bromine in the form of a dibromoacetyl group at the C6 position in conjunction with a methoxy group at C5 (Compound 8), results in significant cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines.[1] This suggests that the presence and nature of substituents on the benzene ring of the benzofuran scaffold play a crucial role in modulating the anticancer potential of these molecules.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the detailed experimental methodology for the cytotoxicity assessment is provided below.

MTT Assay for Cytotoxicity

The antiproliferative activity of the benzofuran derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This method assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Human cancer cell lines (SW480, SW620, HCT116, HepG2, PC3, A549, and MDA-MB-231) were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound 7 and Compound 8) and incubated for another 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizing the Path Forward: SAR and Potential Mechanisms

To conceptualize the structure-activity relationship and potential avenues for future drug design, the following diagrams illustrate the key findings and a hypothetical experimental workflow.

SAR_Workflow cluster_derivatives Derivative Synthesis cluster_assays Biological Evaluation cluster_outcomes SAR Insights Core 6-Methoxy-3-methyl- 1-benzofuran-2-carboxylic acid (Core Structure) Amide Amide Derivatives (R = CONR1R2) Core->Amide Chemical Modification Ester Ester Derivatives (R = COOR1) Core->Ester Chemical Modification Halogen Halogenated Derivatives (e.g., Br, Cl at various positions) Core->Halogen Chemical Modification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Amide->Cytotoxicity Ester->Cytotoxicity Halogen->Cytotoxicity Enzyme Enzyme Inhibition Assays IC50 Quantitative Data (IC50 values) Cytotoxicity->IC50 Pathway Signaling Pathway Analysis SAR Structure-Activity Relationship IC50->SAR

Caption: A workflow diagram illustrating the process of SAR studies for this compound derivatives.

While the precise signaling pathways modulated by these specific derivatives are yet to be fully elucidated, the anticancer activity of benzofuran compounds is often associated with the inhibition of key cellular processes. A potential mechanism could involve the modulation of signaling cascades critical for cancer cell proliferation and survival.

Signaling_Pathway cluster_cell Cancer Cell Benzofuran 6-Methoxy-3-methyl-1-benzofuran -2-carboxylic acid Derivative RTK Receptor Tyrosine Kinase (RTK) Benzofuran->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.

Future Directions and Conclusion

The preliminary data on the anticancer activity of derivatives related to this compound are promising. The observed cytotoxicity of halogenated analogs underscores the importance of systematic structural modifications to optimize therapeutic efficacy. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the core structure, including variations at the 2-carboxylic acid position (e.g., amides, esters) and further exploration of substitutions on the benzofuran ring system.

A comprehensive understanding of the mechanism of action, including the identification of specific molecular targets and modulated signaling pathways, will be crucial for the rational design of next-generation anticancer agents based on this versatile scaffold. The information presented in this guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Analysis of Cross-Reactivity and Off-Target Effects: Benzofuran-Based Kinase Inhibitors vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity and off-target profiles of benzofuran-based compounds and their established counterparts, with a focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR).

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of oncology, benzofuran derivatives have emerged as promising kinase inhibitors. However, as with any small molecule inhibitor, the potential for off-target binding and subsequent cross-reactivity is a critical consideration in drug development. This guide will delve into the selectivity of a novel benzofuran-based EGFR inhibitor and compare it with the well-established drug, Gefitinib, using publicly available data to highlight the importance of comprehensive kinase profiling.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural homology in their ATP-binding pockets. This similarity presents a significant hurdle in designing truly specific inhibitors, as a compound intended for one kinase may inadvertently bind to others. Such off-target interactions can lead to unforeseen side effects or even contribute to the drug's therapeutic effect through polypharmacology. Therefore, early and extensive selectivity profiling is a cornerstone of modern drug discovery.

Featured Compounds: A Benzofuran Derivative and a Clinical Benchmark

For this comparison, we focus on two EGFR inhibitors:

  • Benzofuran-Indole Hybrid (Compound 8aa): A novel, potent, and selective EGFR inhibitor identified in a recent study. It has demonstrated significant inhibitory effects against wild-type EGFR and the clinically relevant L858R/T790M double mutant, with an IC50 of 0.44 µM for EGFR kinase activity.[2][3]

  • Gefitinib (Iressa®): A first-generation, FDA-approved EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] It serves as a well-characterized benchmark for comparison.

While a comprehensive, publicly available kinome-wide scan for compound 8aa is not available, we will use the extensive KINOMEscan™ data for Gefitinib to illustrate a detailed off-target profile and discuss the implications for benzofuran compounds in general.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the inhibitory activities of the featured compounds. Table 1 presents the on-target potency of the benzofuran-indole hybrid 8aa and Gefitinib against EGFR. Table 2 details the off-target profile of Gefitinib based on KINOMEscan™ data, showcasing its interactions with a broad panel of kinases. The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower value indicates a stronger interaction.

Table 1: On-Target Potency against EGFR

CompoundTargetIC50 (nM)Reference
Benzofuran-Indole Hybrid 8aaEGFR440[2]
GefitinibEGFR26 - 57[5]

Table 2: Off-Target Kinase Profile of Gefitinib (Selected Kinases from KINOMEscan™)

Kinase TargetGefitinib Kd (nM)
EGFR 3.3
ERBB2 (HER2)330
ERBB4 (HER4)41
ABL1>10,000
ACK1140
AURKA>10,000
BLK12
BMX230
BTK2,700
CSK1,400
EPHA12,900
EPHA21,300
FGR25
FLT3>10,000
FYN16
HCK14
LCK15
LYN13
MAP4K5110
p38α (MAPK14)7,100
p38β (MAPK11)970
RET9,400
SRC20
TEC1,100
TXK1,100
YES116
ZAP70180

Data sourced from the LINCS Data Portal (Dataset LDG-1139).[6] This table presents a selection of kinases and does not represent the full dataset of 442 kinases.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to assessing kinase inhibitor selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates STAT STAT Pathway EGFR->STAT Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits Benzofuran_8aa Benzofuran 8aa Benzofuran_8aa->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification cluster_result Result Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds qPCR qPCR of DNA tag Kinase->qPCR Amount bound is measured Compound Test Compound (e.g., Benzofuran) Compound->Kinase Competes for binding site Kd Dissociation Constant (Kd) qPCR->Kd Determines

References

Comparative Analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the experimental findings related to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid and its structural analogs, with a focus on their potential as therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this analysis draws upon data from closely related compounds to provide insights into its potential bioactivity.

Anticancer Activity of Benzofuran Derivatives

Substituted benzofuran-2-carboxylic acids and their derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The nature and position of substituents on the benzofuran ring play a crucial role in determining the potency and selectivity of these compounds.

A study on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid revealed potent anticancer activity. For instance, compound 12b (structure not fully specified in the abstract) showed excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858µM.[1][3] Another derivative, 10d , which is a bromo analogue, displayed good activity against the MCF-7 breast cancer cell line with an IC50 value of 2.07µM.[1] These findings underscore the potential of the 3-methyl-1-benzofuran-2-carboxylic acid core in developing novel anticancer agents.

Further research on 3-methylbenzofuran derivatives identified compounds with significant antiproliferative activity against non-small cell lung cancer cells. A derivative with a para-methoxy group on a terminal phenyl ring (4c ) exhibited an IC50 of 1.48 µM against the A549 cell line, comparable to the well-known kinase inhibitor staurosporine.[4]

The introduction of halogens, particularly bromine, into the benzofuran structure has been shown to enhance cytotoxic activity.[5][6] Structure-activity relationship (SAR) analysis has indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increases cytotoxicity in both normal and cancer cells.[5][6][7]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzofuran derivatives against various cancer cell lines, providing a comparative look at their efficacy. It is important to note that these are analogs, and not the specific compound this compound.

Compound ID (Reference)Cancer Cell LineIC50 (µM)
Amide Derivative 12b [1][3]A549 (Lung)0.858
Amide Derivative 10d [1]MCF-7 (Breast)2.07
3-Methylbenzofuran 4c [4]A549 (Lung)1.48
Compound VIII [5]K562 (Leukemia)5.0
Compound VIII [5]HL-60 (Leukemia)0.1
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) [8][9]A549 (Lung)3.5 ± 0.6
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) [8][9]HepG2 (Liver)3.8 ± 0.5
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) [8][9]A549 (Lung)6.3 ± 2.5

Potential Mechanisms of Action

The anticancer effects of benzofuran derivatives are believed to be mediated through various cellular signaling pathways. One of the proposed mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. Several 3-methylbenzofuran derivatives have displayed good VEGFR-2 inhibitory activity, suggesting that their antiproliferative effects may be, at least in part, due to the disruption of tumor blood supply.[4]

The diagram below illustrates a simplified experimental workflow for evaluating the anticancer properties of benzofuran derivatives, from initial synthesis to in vitro and in vivo testing.

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound and Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies (e.g., VEGFR-2 Inhibition, Apoptosis Assay) cytotoxicity->mechanism animal_models Xenograft/Syngeneic Animal Models mechanism->animal_models efficacy Tumor Growth Inhibition animal_models->efficacy

Caption: A generalized workflow for the synthesis and evaluation of novel benzofuran derivatives as potential anticancer agents.

Experimental Protocols

The following provides a detailed methodology for a key experiment commonly cited in the evaluation of benzofuran derivatives.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (benzofuran derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

The signaling pathway below depicts a simplified representation of the VEGFR-2 signaling cascade, a potential target for some anticancer benzofuran derivatives.

VEGFR2_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Simplified diagram of the VEGFR-2 signaling pathway, a target for some benzofuran-based anticancer agents.

Conclusion

The available experimental data on structural analogs of this compound suggest that this class of compounds holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The antiproliferative activity appears to be significantly influenced by the substitution pattern on the benzofuran ring. Further investigation into the synthesis and biological evaluation of this compound itself is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future studies.

References

A Comparative Guide to the Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted benzofuran scaffolds is of significant interest due to their prevalence in biologically active molecules. This guide provides a detailed comparison of two synthetic routes for the preparation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are a classical approach involving a Perkin-like cyclization and a modern alternative utilizing a microwave-assisted Perkin rearrangement.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency at each step.

StepParameterRoute 1: Perkin-like CyclizationRoute 2: Perkin Rearrangement
1 Reaction Etherification of 2-hydroxy-4-methoxybenzaldehydePechmann condensation of 4-methoxyphenol
Reagents Ethyl 2-bromopropanoate, K₂CO₃, DMSOEthyl acetoacetate, H₂SO₄
Yield ~85% (estimated)~90%[1]
2 Reaction Hydrolysis of the esterBromination of 6-methoxy-4-methylcoumarin
Reagents NaOH, Methanol/WaterN-Bromosuccinimide (NBS), CHCl₃, Dibenzoyl peroxide
Yield ~95% (estimated)~80% (estimated based on similar reactions)[2]
3 Reaction Perkin-like cyclizationMicrowave-assisted Perkin rearrangement
Reagents Acetic anhydride, Sodium acetateNaOH, Ethanol, Microwave irradiation
Yield ~41% (for a similar substrate)[3]~99% (for a similar substrate)[4]
Overall Estimated Yield ~32% ~71%

Synthetic Route Diagrams

The logical flow of each synthetic pathway is depicted in the diagrams below, generated using Graphviz.

Route1 A 2-Hydroxy-4-methoxy- benzaldehyde B Ethyl 2-(2-formyl-5- methoxyphenoxy)propanoate A->B Etherification ~85% C 2-(2-Formyl-5-methoxy- phenoxy)propanoic acid B->C Hydrolysis ~95% D 6-Methoxy-3-methyl-1- benzofuran-2-carboxylic acid C->D Perkin-like Cyclization ~41% Route2 A 4-Methoxyphenol B 6-Methoxy-4- methylcoumarin A->B Pechmann Condensation ~90% C 3-Bromo-6-methoxy- 4-methylcoumarin B->C Bromination ~80% D 6-Methoxy-3-methyl-1- benzofuran-2-carboxylic acid C->D Perkin Rearrangement (Microwave) ~99%

References

In Silico Docking Analysis: 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of in silico docking studies on benzofuran derivatives, with a focus on analogs of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, against prominent anticancer targets. While specific docking studies on this compound are not extensively available in public literature, the broader class of benzofuran-2-carboxylic acids has shown significant promise as inhibitors of key kinases involved in cancer progression, such as Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] This guide will compare the docking performance of a representative benzofuran derivative against a known inhibitor for a selected cancer target, providing valuable insights for researchers, scientists, and drug development professionals.

Comparative Docking Performance: Benzofuran Derivatives vs. Known Inhibitors

To illustrate the potential of this compound class, we present a hypothetical comparison based on published data for similar benzofuran derivatives. The following table summarizes the docking scores and key interactions of a representative benzofuran-2-carboxylic acid derivative against Pim-1 kinase, compared to a known inhibitor.

Compound/Analog NameRoleTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
5-substituted benzofuran-2-carboxylic acid derivative Test CompoundPim-1 KinaseGood correlation with experimental IC50 valuesInteractions with active site residues of Pim-1 kinase
5-bromo-7-substituted benzofuran-2-carboxylic acid derivative Test CompoundPim-1 KinaseSignificant correlation with experimental IC50 valuesInteractions influenced by the basic nature of the terminal group
Known Pim-1 Inhibitor (e.g., Staurosporine analog) Standard InhibitorPim-1 Kinase-Forms hydrogen bonds with the hinge region of the kinase

Note: The data presented is a representative summary based on findings for classes of benzofuran derivatives and may not reflect the performance of a single specific compound. Docking scores are dependent on the software and specific protocol used.[1][2]

Experimental Protocols: A Generalized In Silico Docking Workflow

The in silico docking studies for benzofuran derivatives generally follow a standardized protocol to predict the binding affinity and mode of interaction between the ligand (the benzofuran compound) and the target protein.[5][6]

Preparation of the Receptor and Ligand
  • Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Pim-1 kinase, EGFR, DNA gyrase) is obtained from a protein structure database like the Protein Data Bank (PDB).[5] The protein structure is then prepared by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and charges are assigned to the atoms.

  • Ligand Preparation: The 2D structure of the benzofuran derivative is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its most stable, low-energy conformation.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will attempt to place the ligand.

  • Docking Algorithm: A docking program, such as AutoDock Vina or MOE-Dock, is used to explore various possible conformations and orientations of the ligand within the receptor's active site.[1][5] The program calculates the binding energy for each pose.

  • Scoring Function: The software employs a scoring function to rank the different poses based on their predicted binding affinity. The pose with the lowest binding energy is typically considered the most favorable.[5][7]

Analysis of Docking Results

The best-ranked pose is analyzed to understand the molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis receptor Receptor Preparation (PDB) grid Grid Generation (Active Site) receptor->grid ligand Ligand Preparation (2D to 3D) ligand->grid dock Molecular Docking (e.g., AutoDock Vina) grid->dock scoring Scoring and Ranking dock->scoring interaction Interaction Analysis scoring->interaction

A generalized workflow for in silico molecular docking studies.

Signaling Pathway Context: Pim-1 Kinase in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its overexpression is associated with various cancers. Pim-1 is involved in signaling pathways that are frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Benzofuran-2-carboxylic acid derivatives have been identified as potential inhibitors of Pim-1, suggesting their therapeutic potential in oncology.[1][2][8]

signaling_pathway cluster_inhibitor Therapeutic Intervention ext_signal External Signals (e.g., Cytokines) receptor Cell Surface Receptor ext_signal->receptor jak JAK receptor->jak stat STAT jak->stat pim1 Pim-1 Kinase stat->pim1 Transcription bad Bad pim1->bad Phosphorylation (Inactivation) proliferation Cell Proliferation pim1->proliferation bcl2 Bcl-2/Bcl-xL bad->bcl2 apoptosis Apoptosis Inhibition bcl2->apoptosis benzofuran Benzofuran Derivative benzofuran->pim1

Simplified Pim-1 signaling pathway and the inhibitory action of benzofuran derivatives.

Concluding Remarks

The in silico docking studies of benzofuran-2-carboxylic acid derivatives highlight their potential as a promising scaffold for the development of novel anticancer and antibacterial agents.[5][9][10] The favorable docking scores and interactions with key residues in the active sites of targets like Pim-1 kinase, EGFR, and DNA gyrase suggest a strong binding affinity.[1][3][11] Further experimental validation is necessary to confirm these computational findings and to optimize the lead compounds for improved efficacy and selectivity. This guide serves as a foundational resource for researchers interested in the therapeutic potential of benzofuran derivatives and the application of in silico methods in drug discovery.

References

Halogenated Benzofuran Carboxylic Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of halogenated derivatives of benzofuran carboxylic acids. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Comparative Biological Activity of Halogenated Benzofuran Carboxylic Acid Derivatives

The introduction of halogens to the benzofuran carboxylic acid scaffold has been shown to significantly influence the biological activity of these compounds. The nature and position of the halogen substituent can modulate the antimicrobial, antifungal, and anticancer properties of the derivatives. Below is a summary of quantitative data from various studies, highlighting the potency of these compounds against different biological targets.

Table 1: Antimicrobial and Antifungal Activity of Halogenated Benzofuran Carboxylic Acid Derivatives

Compound IDHalogen Substituent(s)Target OrganismBiological ActivityQuantitative Data (MIC/IC50)
BF-Br-1 5-BromoStaphylococcus aureusAntibacterialMIC: 29.76-31.96 µmol/L[1]
BF-Br-2 4-Bromo (on phenyl ring)Staphylococcus aureusAntibacterialMIC: 29.76-31.96 µmol/L[1]
BF-Br-3 5-Bromo, 3-BromomethylCryptococcus neoformansAntifungalSignificant Activity (Specific IC50 not provided)[2]
BF-Br-4 4-Bromo, 6-(dibromoacetyl)Candida albicansAntifungalActive (Specific MIC not provided)[2]
BF-Cl-1 4-Chloro, 6-(dichloroacetyl)Candida albicansAntifungalActive (Specific MIC not provided)[2]
BF-F-1 4-Fluoro (on phenyl ring)Urokinase Plasminogen Activator (uPA)Enzyme InhibitionKᵢ: 88 nM; IC₅₀: 0.43 µM[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant. Note that direct comparison between studies may be limited by variations in experimental conditions.

Table 2: Cytotoxic Activity of Halogenated Benzofuran Carboxylic Acid Derivatives against Cancer Cell Lines

Compound IDHalogen Substituent(s)Cancer Cell LineBiological ActivityQuantitative Data (IC50)
BF-Br-5 3-BromomethylK562 (Leukemia)Cytotoxicity5 µM[3]
BF-Br-6 3-BromomethylHL60 (Leukemia)Cytotoxicity0.1 µM[3]
BF-Br-7 BromoacetylK562 (Leukemia)CytotoxicitySignificant Activity (Specific IC50 not provided)[4]
BF-Br-8 BromoacetylMOLT-4 (Leukemia)CytotoxicitySignificant Activity (Specific IC50 not provided)[4]
BF-Br-9 BromoacetylHeLa (Cervical Cancer)CytotoxicitySignificant Activity (Specific IC50 not provided)[4]
BF-F/Br-1 Difluoro, BromoHCT116 (Colorectal Cancer)Antiproliferative~70% proliferation inhibition[5]

IC50: Half-maximal Inhibitory Concentration. The term "Significant Activity" is used where the source indicates notable effects without providing specific IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key experiments used in the biological evaluation of halogenated benzofuran carboxylic acid derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
  • Growth Medium: Appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Test Compound: Halogenated benzofuran carboxylic acid derivative dissolved in a suitable solvent (e.g., DMSO).
  • Apparatus: Sterile 96-well microtiter plates, pipettes, incubator.

2. Procedure:

  • Inoculum Preparation: Culture the microorganism in the appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
  • Serial Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of the microtiter plate.
  • Inoculation: Add the prepared inoculum to each well containing the diluted test compound. Include a positive control (microorganism without test compound) and a negative control (medium without microorganism).
  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing fungi).
  • Result Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Preparation of Materials:

  • Cells: A culture of the desired cancer cell line (e.g., HeLa, K562).
  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • Test Compound: Halogenated benzofuran carboxylic acid derivative dissolved in a suitable solvent (e.g., DMSO).
  • Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO, acidified isopropanol).
  • Apparatus: Sterile 96-well cell culture plates, pipettes, incubator, microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).
  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by halogenated benzofuran carboxylic acid derivatives, based on their observed biological activities.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Halogenated Benzofuran Carboxylic Acids characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial antifungal Antifungal Assays (MIC Determination) characterization->antifungal cytotoxicity Cytotoxicity Assays (MTT Assay) characterization->cytotoxicity data Quantitative Data (MIC, IC50) antimicrobial->data antifungal->data cytotoxicity->data sar Structure-Activity Relationship (SAR) Analysis data->sar pathway Mechanism of Action (Pathway Analysis) sar->pathway

Caption: Experimental workflow for the biological evaluation of compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade stimulus Halogenated Benzofuran Carboxylic Acid Derivatives bcl2 Bcl-2 Family (Bax/Bak activation) stimulus->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Executioner Caspases (Caspase-3, -7) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential induction of the intrinsic apoptosis pathway.

nfkb_pathway cluster_inhibition Inhibition Point cluster_nucleus Nucleus inhibitor Halogenated Benzofuran Carboxylic Acid Derivatives ikk IKK Complex inhibitor->ikk Inhibition ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation gene_expression Pro-inflammatory Gene Expression nfkb_translocation->gene_expression

Caption: Potential inhibition of the NF-κB signaling pathway.

References

A Comparative Analysis of Benzofuran Isomer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents. The cytotoxic effects of these compounds are greatly influenced by the nature and position of substituents on the benzofuran core. This guide provides a comparative overview of the cytotoxicity of benzofuran isomers, supported by experimental data and an examination of the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of various benzofuran isomers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several benzofuran derivatives, illustrating the impact of isomeric and substituent variations on their cytotoxicity against different cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
5-(2-aminopropyl)benzofuran (5-APB) 2-aminopropyl at C-5HepaRG (human hepatoma)2620[1]
HepG2 (human hepatoma)3790[1]
Primary rat hepatocytes964[1]
6-(2-aminopropyl)benzofuran (6-APB) 2-aminopropyl at C-6HepaRG (human hepatoma)6020[1]
HepG2 (human hepatoma)8180[1]
Primary rat hepatocytes1940[1]
Compound 1 Bromine on the methyl group at C-3K562 (chronic myeloid leukemia)5[2][3]
HL60 (acute promyelocytic leukemia)0.1[2][3]
Compound 5 Fluorine at C-4 of 2-benzofuranylNot specified0.43[2][3]
Benzo[b]furan derivative 26 MCF-7 (human breast cancer)0.057[4]
Benzo[b]furan derivative 36 MCF-7 (human breast cancer)0.051[4]
Compound 5a (benzofuran-isatin conjugate) 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazideSW620 (colorectal cancer)8.7[5]
HT29 (colorectal cancer)9.4[5]
Compound 5d (benzofuran-isatin conjugate) SW620 (colorectal cancer)6.5[5]
HT29 (colorectal cancer)9.8[5]

A study directly comparing the hepatotoxicity of 5-APB and 6-APB found that 5-APB exhibited greater toxicity than its 6-isomer in hepatocyte cellular models.[1] This is reflected in the lower IC50 values for 5-APB across all tested liver cell lines.[1] The structure-activity relationship (SAR) of benzofuran derivatives indicates that substitutions, particularly with halogens, at various positions on the benzofuran ring system significantly influence their cytotoxic potency.[2][3]

Experimental Protocols

The evaluation of the cytotoxic activity of benzofuran isomers predominantly relies on in vitro cell-based assays. The most frequently used method is the MTT assay.[2][6][7][8]

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.[9]

  • Compound Treatment: Expose the cells to various concentrations of the benzofuran isomers for a specific duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals. The plate is often shaken on an orbital shaker to ensure complete dissolution.[6][7]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm is often used to subtract background absorbance.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Benzofuran-Induced Cytotoxicity

Benzofuran derivatives exert their cytotoxic effects through various molecular mechanisms, often by inducing apoptosis (programmed cell death) and interfering with key signaling pathways essential for cancer cell survival and proliferation.

One of the key mechanisms involves the p53-dependent apoptotic pathway . Some benzofuran derivatives have been shown to induce apoptosis in p53-positive cells.[11] This can involve the nuclear translocation of p53, leading to an increase in the expression of cell cycle inhibitors like p21 and p27, and cyclin B, ultimately causing cell cycle arrest, typically at the G2/M phase, and subsequent cell death.[11]

Another significant pathway is the inhibition of the NF-kappaB (NF-κB) signaling pathway . NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival. Certain benzofuran derivatives can inhibit the activation of NF-κB, contributing to their cytotoxic effects.[11]

Furthermore, some benzofuran compounds target the PI3K/Akt/mTOR signaling pathway , which is a critical pathway in regulating cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to the induction of mitochondrial-mediated apoptosis in cancer cells.[4] The mitochondria-dependent apoptosis pathway is also implicated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cytochrome c.[12] This leads to increased mitochondrial outer membrane permeability and the activation of caspases, which are key executioners of apoptosis.[12][13]

Below is a diagram illustrating a simplified overview of these interconnected signaling pathways.

Benzofuran_Cytotoxicity_Pathways cluster_0 Benzofuran Isomer cluster_1 Signaling Pathways cluster_2 Cellular Outcomes benzofuran Benzofuran Isomer p53 p53 Activation benzofuran->p53 nfkappab NF-κB Inhibition benzofuran->nfkappab pi3k PI3K/Akt/mTOR Inhibition benzofuran->pi3k cell_cycle_arrest G2/M Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis nfkappab->apoptosis mito Mitochondrial Pathway pi3k->mito mito->apoptosis cell_cycle_arrest->apoptosis

Caption: Overview of signaling pathways affected by benzofuran isomers.

References

Comparative Guide to Analytical Method Validation for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry as two common and effective methods for the analysis of this compound, complete with supporting experimental data and detailed protocols.

The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) guidelines, which ensure the reliability and consistency of the analytical data.[2][3][4] Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Method Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable.[1] It offers high resolution and sensitivity, making it suitable for the quantification of the active pharmaceutical ingredient (API) and its impurities.

  • UV-Visible Spectrophotometry is a simpler and more cost-effective technique that measures the absorbance of light by the analyte in a solution.[5] While it is a rapid method for the quantification of the pure compound, it lacks the specificity of HPLC and is susceptible to interference from other UV-absorbing compounds in the sample.

The following tables summarize the performance characteristics of hypothetical, yet representative, HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.

Data Presentation

Table 1: HPLC Method Validation Parameters
Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
SpecificityNo interference from placebo and known impurities
Table 2: UV-Vis Spectrophotometric Method Validation Parameters
Validation ParameterResult
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (Recovery)97.0% - 103.0%
Precision (%RSD)< 3.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
SpecificityProne to interference from UV-absorbing excipients

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the HPLC and UV-Vis spectrophotometric analysis of this compound.

HPLC Method Protocol

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to the desired concentrations within the linearity range. For formulated products, a sample equivalent to a known amount of the drug is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.

UV-Vis Spectrophotometric Method Protocol

This method is suitable for the rapid quantification of this compound in bulk drug samples.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the compound (typically around 280-290 nm for benzofuran derivatives).

  • Sample Preparation: A stock solution of this compound is prepared in the chosen solvent. A series of dilutions are made to prepare calibration standards within the linear range. The absorbance of each standard is measured at the λmax against a solvent blank.

Visualizations

To further clarify the processes of analytical method validation and the logical relationship in method selection, the following diagrams have been generated using Graphviz.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_development Method Development & Optimization cluster_validation Formal Validation (ICH Q2(R1)) cluster_documentation Documentation & Reporting define_requirements Define Analytical Requirements select_technique Select Analytical Technique (e.g., HPLC, UV-Vis) define_requirements->select_technique optimize_params Optimize Method Parameters (e.g., Mobile Phase, Wavelength) select_technique->optimize_params preliminary_studies Preliminary Specificity & Sensitivity Studies optimize_params->preliminary_studies validation_protocol Write Validation Protocol preliminary_studies->validation_protocol specificity Specificity linearity Linearity & Range validation_report Prepare Validation Report specificity->validation_report accuracy Accuracy linearity->validation_report precision Precision (Repeatability & Intermediate) accuracy->validation_report lod_loq LOD & LOQ precision->validation_report robustness Robustness lod_loq->validation_report robustness->validation_report method_sop Finalize Standard Operating Procedure (SOP) validation_report->method_sop

General workflow for analytical method validation.

Method_Selection_Logic start Need for Quantitative Analysis is_complex Complex Matrix or Presence of Impurities? start->is_complex hplc HPLC Method is_complex->hplc Yes uv_vis UV-Vis Method is_complex->uv_vis No end_hplc High Specificity & Sensitivity hplc->end_hplc end_uv_vis Rapid & Simple Quantification uv_vis->end_uv_vis

Logical flow for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, a compound often utilized in the synthesis of novel therapeutic agents. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

I. Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

  • May cause respiratory irritation [1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or goggles.[1]To prevent serious eye irritation from dust or splashes.[1]
Respiratory Protection Use a particle respirator if dust is generated.[1]To prevent inhalation, which may cause respiratory irritation.[1]
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify the waste. Any unwanted, expired, or contaminated this compound, including grossly contaminated labware, is considered chemical waste.[2] This compound should be treated as hazardous waste due to its irritant and harmful properties.

Step 2: Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3] this compound waste should be collected in a designated container and not mixed with other incompatible waste streams. For instance, it should be kept separate from strong oxidizing agents.

Step 3: Waste Accumulation and Storage

  • Container Selection : Use a suitable, clearly labeled, and sealable container for collecting the solid waste.[1][2] The container must be in good condition, free from leaks or cracks.[2]

  • Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Do not use abbreviations or chemical formulas.[2] The date when waste was first added to the container should also be included.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Storage should be at 2-8°C.[1]

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and secure the area.

  • Wear the appropriate PPE, including respiratory protection.[1]

  • Avoid generating dust.[1]

  • Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials as hazardous waste.

Step 5: Final Disposal

Under no circumstances should this compound be disposed of down the drain.[1] The final disposal of this chemical waste must be conducted through a licensed and approved waste disposal service.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the hazardous waste.

III. Experimental Protocol: Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent that can dissolve the compound.

  • Rinsate Collection : The solvent rinsate must be collected and treated as hazardous waste.[2] It should be placed in a designated, labeled container for liquid hazardous waste.

  • Final Disposal of Container : After triple-rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.[2]

IV. Workflow and Logical Diagrams

To provide a clear visual guide, the following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_0 Waste Generation and Identification cluster_1 Handling and Segregation cluster_2 Waste Accumulation cluster_3 Final Disposal Start Unwanted 6-Methoxy-3-methyl- 1-benzofuran-2-carboxylic acid Identify Identify as Hazardous Waste Start->Identify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Segregate Segregate from Incompatible Chemicals PPE->Segregate Container Use Designated, Labeled, and Sealed Container Segregate->Container Store Store in a Secure, Ventilated Area (2-8°C) Container->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Disposal Professional Disposal by Licensed Contractor EHS->Disposal

Caption: Workflow for the proper disposal of solid this compound.

cluster_0 Initial State cluster_1 Immediate Actions cluster_2 Cleanup Procedure cluster_3 Waste Management Start Spill of 6-Methoxy-3-methyl- 1-benzofuran-2-carboxylic acid Evacuate Evacuate and Secure Area Start->Evacuate PPE Don Appropriate PPE (Including Respiratory Protection) Evacuate->PPE Contain Contain Spill and Avoid Generating Dust PPE->Contain Collect Collect Spilled Material into Hazardous Waste Container Contain->Collect Clean Clean Spill Area with Solvent and Soap/Water Collect->Clean Collect_Cleanup Collect All Cleanup Materials as Hazardous Waste Clean->Collect_Cleanup Dispose Dispose of Waste Container Following Standard Protocol Collect_Cleanup->Dispose

References

Personal protective equipment for handling 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀O₄

  • CAS Number: 10410-29-4

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation.[1][2] The following table summarizes the key hazards and the recommended personal protective equipment to mitigate these risks.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Ingestion H302: Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[3]
Skin Contact H315: Causes skin irritation.[1]Lab Coat: A standard or chemical-resistant lab coat must be worn.[4] Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[5]
Eye Contact H319: Causes serious eye irritation.[1]Safety Goggles: Required for protection against liquid splashes and chemical vapors.[5] Face Shield: Wear in addition to goggles when a significant splash hazard exists.[3]
Inhalation H335: May cause respiratory irritation.[1]Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the necessary steps from preparation to post-handling.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Assemble all necessary equipment and PPE. prep_area->gather_materials don_ppe Don appropriate PPE (lab coat, gloves, goggles). gather_materials->don_ppe weigh Carefully weigh the chemical, avoiding dust generation. don_ppe->weigh Proceed to handling dissolve Dissolve or use the chemical as per the experimental protocol. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate Complete experiment dispose_waste Segregate and dispose of chemical waste properly. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Container Management:

    • Ensure all waste containers are suitable for the type of waste being collected and are kept closed when not in use.[1]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.